molecular formula C3H3FN2 B020599 4-Fluoro-1H-imidazole CAS No. 30086-17-0

4-Fluoro-1H-imidazole

Cat. No.: B020599
CAS No.: 30086-17-0
M. Wt: 86.07 g/mol
InChI Key: HWUPTWDARIVICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-imidazole (CAS 30086-17-0) is a fluorinated heterocyclic compound with the molecular formula C₃H₃FN₂ and a molecular weight of 86.07 g/mol [ citation 1 ]. This air- and heat-sensitive compound is typically supplied as a white to almost white powder and requires storage under inert gas and refrigerated conditions (0-10°C) [ citation 6 ]. It has a melting point of approximately 101-109 °C [ citation 1 ][ citation 6 ]. The primary research value of this compound lies in its role as a versatile building block in organic synthesis and materials science [ citation 4 ]. The fluorine substituent significantly alters the electron distribution and acidity of the imidazole ring compared to unsubstituted imidazole, imparting unique reactivity and selectivity in chemical transformations [ citation 4 ]. This makes it a valuable precursor for synthesizing a wide array of fluorinated heterocyclic compounds and complex intermediates [ citation 4 ]. One prominent area of application is in coordination chemistry , where this compound can function as a ligand, coordinating with various metal ions to form metal complexes [ citation 4 ]. These complexes have potential applications in catalysis, sensing, and the development of advanced functional materials [ citation 4 ]. Furthermore, the compound serves as a key structural motif in medicinal chemistry research. For instance, fluoroimidazole derivatives have been historically investigated as inhibitors of polynucleotide biosynthesis and for their antiviral activities [ citation 5 ], and recent studies continue to explore complex fluorinated benzoimidazole derivatives as potent kinase inhibitors [ citation 9 ]. HANDLING NOTE: This product is For Research Use Only and is not intended for diagnostic or therapeutic use [ citation 4 ]. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUPTWDARIVICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184171
Record name 4-Fluoroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30086-17-0
Record name 4-Fluoroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30086-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLUOROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7XE46DI87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Quantum Chemical Calculations of 4-Fluoro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Fluoro-1H-imidazole. The strategic introduction of a fluorine atom to the imidazole ring can significantly influence its physicochemical properties, including its pKa, lipophilicity, and metabolic stability, making it a molecule of considerable interest in medicinal chemistry and materials science.[1][2] This document outlines the standard computational methodologies, presents key predicted quantitative data in a structured format, and offers a logical workflow for such theoretical investigations.

Computational Methodology

The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for analyzing the electronic structure of molecules.[3][4][5] The calculations are typically performed using a widely recognized quantum chemistry software package, such as Gaussian.[3]

Experimental Protocol: Density Functional Theory (DFT) Calculations

A standard and effective computational approach for a molecule like this compound involves the following steps:

  • Geometry Optimization: The three-dimensional structure of this compound is first optimized to locate its lowest energy conformation. This is crucial as all subsequent properties are calculated from this stable structure. A common and reliable method is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[6]

  • Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

  • Electronic Property Calculation: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3][7]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack.[4]

Data Presentation: Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are derived from trends observed in computational studies of similar fluorinated and non-fluorinated imidazole derivatives.[6][8]

Table 1: Optimized Geometrical Parameters (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.37N1-C2-N3111.5
C2-N31.32C2-N3-C4106.0
N3-C41.38N3-C4-C5110.0
C4-C51.36C4-C5-N1105.5
C5-N11.38C5-N1-C2107.0
C4-F1.35F-C4-N3125.0
N1-H1.01F-C4-C5125.0
C2-H1.08
C5-H1.08

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModeFrequency (cm⁻¹)Description
ν(N-H)~3140N-H stretching
ν(C-H)~3120Imidazole C-H stretching
ν(C=N)~1610C=N stretching
ν(C=C)~1560C=C stretching
δ(N-H)~1530N-H in-plane bending
ν(C-F)~1150C-F stretching

Table 3: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-0.7 to -1.0
HOMO-LUMO Energy Gap (ΔE)5.8 to 6.0
Ionization Potential6.5 to 7.0
Electron Affinity0.7 to 1.0
Dipole Moment3.0 to 3.5 D

Visualization of Computational Workflow

The logical flow of a quantum chemical investigation can be visualized to better understand the relationship between the different computational steps.

G Computational Workflow for this compound A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, etc.) B->D F Vibrational Spectra (IR & Raman) C->F E Molecular Electrostatic Potential (MEP) Map D->E G Analysis of Results E->G F->G

Caption: A diagram illustrating the typical workflow for quantum chemical calculations.

This workflow begins with the generation of an initial molecular structure, which is then optimized to its lowest energy state. From this optimized geometry, vibrational frequencies and electronic properties are calculated, leading to the generation of theoretical spectra and molecular property data for subsequent analysis.

References

Unveiling the Biological Potential of 4-Fluoro-1H-imidazole: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanisms of action of 4-Fluoro-1H-imidazole in biological systems. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on the compound and its derivatives, offering insights into its molecular interactions and therapeutic promise. While direct experimental data on this compound is limited, research on its derivatives suggests a broad spectrum of activity, including neuropharmacological, anticancer, and antimicrobial effects. The introduction of a fluorine atom to the imidazole ring is known to enhance the binding affinity of molecules to their biological targets by increasing electronegativity and facilitating stronger hydrogen bonding.[1]

Potential Mechanisms of Action and Key Biological Targets

The biological activities of this compound and its derivatives are diverse, implicating several key signaling pathways and molecular targets. The primary proposed mechanisms include enzyme inhibition, positive allosteric modulation of receptors, and disruption of microbial processes.

Neuropharmacological Activity: Positive Allosteric Modulation of GABA-A Receptors

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] Specifically, compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been shown to enhance GABA-induced ion currents, suggesting they bind to an allosteric site on the receptor to increase its activity.[2][4] This modulation of the GABA-A receptor, a key player in central nervous system inhibition, points to the potential for developing therapeutics for neurological disorders.

GABA_A_Modulation cluster_GABA_A GABA-A Receptor Modulation 4-Fluoro-1H-imidazole_Derivative This compound Derivative (PAM) GABA_A_Receptor GABA-A Receptor 4-Fluoro-1H-imidazole_Derivative->GABA_A_Receptor Binds to allosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition

Figure 1: Proposed mechanism of GABA-A receptor positive allosteric modulation.
Anticancer Activity: Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have shown potential as inhibitors of key kinases in cancer signaling pathways, such as the RAF-MEK-ERK cascade. By blocking the activity of these kinases, these compounds can inhibit tumor cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_pathway RAF-MEK-ERK Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->MEK

Figure 2: Inhibition of the RAF-MEK-ERK signaling pathway.
Antimicrobial Activity

Imidazole-containing compounds have a long history as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of protein synthesis.[5] The presence of a fluorine atom can enhance the potency of these compounds. Studies on nitroimidazole derivatives containing a fluoro-substituent have demonstrated antibacterial activity.[6][7]

Other Potential Targets

Research into fluorinated imidazole and imidazoline derivatives has also pointed towards other potential biological targets:

  • I2 Imidazoline Receptors: A derivative, 2-(3-Fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole, has shown high and selective affinity for I2 imidazoline receptors, which are implicated in various neurological and psychiatric conditions.[8]

  • 5-HT7 Receptors: Fluorinated indole-imidazole conjugates have been identified as potent agonists of the 5-HT7 receptor, a target for neuropathic pain and other central nervous system disorders.[9]

  • Cyclooxygenase (COX) Enzymes: The imidazole scaffold is present in some COX inhibitors. While direct evidence for this compound is lacking, this remains a potential area of investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data for derivatives of this compound. It is important to note that these values are for the specified derivatives and not the parent compound itself.

Compound/DerivativeTargetAssay TypeValueUnitReference
2-(3-Fluoro-4-tolyl)-4,5-dihydro-1H-imidazoleI2 Imidazoline ReceptorCompetition Binding3.0Ki (nM)[8]
3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole5-HT7 ReceptorRadioligand Binding4Ki (nM)[9]
2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazoleStaphylococcus aureusMIC625µg/mL[5]
2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazoleMRSAMIC625µg/mL[5]
4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamideHelicobacter pyloriMIC--[7]

Key Experimental Protocols

This section provides an overview of methodologies relevant to assessing the biological activities of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

This assay is used to determine the IC50 value of a compound against a specific kinase, such as RAF or MEK.

Workflow:

Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Prepare_Reagents Prepare serial dilutions of This compound derivative Start->Prepare_Reagents Incubate_Kinase Incubate derivative with kinase and substrate Prepare_Reagents->Incubate_Kinase Add_ATP Initiate reaction with ATP Incubate_Kinase->Add_ATP Stop_Reaction Add ADP-Glo™ Reagent to terminate kinase reaction Add_ATP->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Stop_Reaction->Detect_Signal Measure_Luminescence Measure luminescence Detect_Signal->Measure_Luminescence Calculate_IC50 Calculate IC50 value Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

References

4-Fluoro-1H-imidazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-imidazole is a fluorinated heterocyclic compound that has garnered increasing interest as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the imidazole ring significantly alters the molecule's physicochemical properties, including its electronic characteristics, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, complete with experimental protocols and data to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

The unique properties of this compound are summarized below. These tables provide a quick reference for its physical characteristics and expected spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₃FN₂[1]
Molecular Weight 86.07 g/mol [1]
Appearance White to off-white solid/powder to crystal[2]
Melting Point 105.0 to 109.0 °C
Purity >97.0% (GC)
CAS Number 30086-17-0[1][2]

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Peaks and Assignments Reference/Notes
¹H NMR Expected signals for the imidazole ring protons. Chemical shifts will be influenced by the fluorine substituent.Based on analysis of similar imidazole derivatives.[3][4]
¹³C NMR Expected signals for the three carbon atoms of the imidazole ring. The carbon bearing the fluorine atom will show a characteristic large coupling constant (¹JCF).Based on analysis of similar imidazole derivatives.[3]
¹⁹F NMR A single resonance is expected for the fluorine atom.
IR Spectroscopy (cm⁻¹) Expected peaks corresponding to N-H stretching, C-H stretching, C=C and C=N ring stretching, and C-F stretching.Based on analysis of 4-(4-fluoro-phenyl)-1H-imidazole.[5][6]
Mass Spectrometry [M+H]⁺ at m/z = 87.0357Calculated

Synthesis of this compound

The most direct method for the synthesis of this compound is the electrophilic fluorination of imidazole. The following protocol is a general procedure based on the use of Selectfluor™ as the fluorinating agent.

Experimental Protocol: Direct Fluorination of Imidazole

Materials:

  • Imidazole

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a stirred solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add Selectfluor™ (1.5 equivalents).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, add water to the reaction mixture and extract with dichloromethane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

dot

G Synthesis of this compound imidazole Imidazole reaction_mixture Reaction Mixture imidazole->reaction_mixture selectfluor Selectfluor™ in Acetonitrile selectfluor->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Figure 1: General workflow for the synthesis of this compound.

This compound as a Building Block in Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules. The imidazole ring can undergo various transformations, such as N-alkylation and cross-coupling reactions, to introduce diverse functionalities.

N-Alkylation

The nitrogen atoms of the imidazole ring can be alkylated to introduce various substituents, which is a common strategy in drug design to modulate physicochemical properties.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

Procedure:

  • To a suspension of this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add the alkylating agent (1.2 equivalents) at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

  • Filter the solid and wash with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-alkylated product, which can be further purified by column chromatography if necessary.

Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally strong, the imidazole ring can be pre-functionalized (e.g., with a bromine or iodine atom) to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Alternatively, under specific conditions, direct C-H activation of the fluorinated imidazole could be envisioned. The following is a general protocol for a Suzuki-Miyaura coupling of a halo-imidazole derivative.

Materials:

  • N-Protected 4-fluoro-5-halo-1H-imidazole (e.g., bromo or iodo derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • 1,4-Dioxane and Water

Procedure:

  • In a reaction vessel, combine the N-protected 4-fluoro-5-halo-1H-imidazole (1.0 equivalent), arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

  • Add the palladium catalyst (e.g., 0.05 equivalents).

  • Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography to obtain the desired coupled product.

dot

G Reactions of this compound as a Building Block cluster_alkylation N-Alkylation cluster_coupling Functionalization for Cross-Coupling start This compound reagent_alk Alkyl Halide, Base start->reagent_alk halogenation Halogenation start->halogenation product_alk N-Alkyl-4-fluoro-1H-imidazole reagent_alk->product_alk Nucleophilic Substitution halo_intermediate 4-Fluoro-5-halo-1H-imidazole halogenation->halo_intermediate protection N-Protection halo_intermediate->protection protected_intermediate N-Protected-4-fluoro- 5-halo-1H-imidazole protection->protected_intermediate suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) protected_intermediate->suzuki coupled_product 4-Fluoro-5-aryl-1H-imidazole (after deprotection) suzuki->coupled_product

Figure 2: Potential synthetic pathways utilizing this compound.

Applications in Medicinal Chemistry

The imidazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine can enhance several key properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.[3]

  • Lipophilicity: Strategic placement of fluorine can modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound and its derivatives have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents.[3] For instance, fluorinated imidazoles can act as inhibitors of enzymes like tyrosine kinases, which are implicated in cancer progression.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward synthesis via direct fluorination and the reactivity of the imidazole core allow for the creation of a diverse range of complex molecules. The unique properties imparted by the fluorine atom make it a particularly attractive synthon for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational data and experimental protocols to encourage and facilitate the broader application of this compound in the scientific community.

References

Reactivity Profile of the C-F Bond in 4-Fluoro-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-fluorine (C-F) bond in 4-fluoro-1H-imidazole. The introduction of a fluorine atom at the C4 position of the imidazole ring imparts unique physicochemical properties, significantly influencing its chemical reactivity and potential applications in medicinal chemistry and materials science. This document details the synthesis, stability, and functionalization of this compound, with a focus on nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and potential enzymatic transformations. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Diagrams illustrating reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design and materials science. The C-F bond, being the strongest single bond to carbon, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable building block that leverages these properties. Its imidazole core is a ubiquitous motif in biologically active compounds, and the C4-fluorine atom provides a unique handle for chemical modification. Understanding the reactivity profile of this C-F bond is paramount for its effective utilization in the synthesis of novel chemical entities.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct fluorination of imidazole. Electrophilic fluorinating agents are commonly employed for this transformation.

Electrophilic Fluorination

A widely used and effective method for the synthesis of N-fluoro compounds is the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). While the direct fluorination of imidazole can lead to a mixture of isomers, reaction conditions can be optimized to favor the formation of the 4-fluoro isomer.

Experimental Protocol: Synthesis of this compound via Electrophilic Fluorination

  • Materials: Imidazole, Selectfluor™, Acetonitrile (anhydrous), Argon or Nitrogen gas, Saturated aqueous sodium bicarbonate, Dichloromethane, Anhydrous magnesium sulfate, Silica gel.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 equivalents) portion-wise at room temperature. The reaction mixture may be cooled in an ice bath to control any potential exotherm.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Physicochemical Properties and Spectroscopic Data

The introduction of the fluorine atom at the C4 position influences the electronic properties of the imidazole ring. Below is a summary of key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₃FN₂
Molecular Weight86.07 g/mol
AppearanceOff-white to light yellow solid
Melting Point105.0 to 109.0 °C[1]
pKa~5.5 (estimated for the imidazolium ion)
LogP~0.5 (estimated)

Table 2: Spectroscopic Data for this compound (Predicted and Analogous Compounds)

TechniqueExpected Chemical Shifts / Bands
¹H NMR (DMSO-d₆)δ ~7.5-8.0 (m, 2H, C2-H, C5-H), δ ~12.0-13.0 (br s, 1H, N-H)
¹³C NMR (DMSO-d₆)δ ~130-140 (d, JCF ≈ 220-240 Hz, C4), δ ~110-120 (d, JCF ≈ 15-25 Hz, C5), δ ~135-145 (C2)
¹⁹F NMR (DMSO-d₆)δ ~ -130 to -150 (s)
IR (KBr, cm⁻¹) ~3100-2800 (N-H stretch), ~1600-1450 (C=C, C=N stretch), ~1100-1000 (C-F stretch)
Mass Spec. (EI) m/z (%) = 86 (M⁺)

Note: NMR data are predictions based on general chemical shift ranges and data from analogous compounds like 4-(4-fluorophenyl)-1H-imidazole. Actual values may vary.

Reactivity of the C-F Bond

The C-F bond in this compound is generally stable due to its high bond dissociation energy. However, under specific conditions, it can participate in several important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the imidazole ring, particularly when protonated or activated, can facilitate nucleophilic aromatic substitution at the C4 position. This reaction typically requires a strong nucleophile and can be promoted by electron-withdrawing groups on the imidazole ring.

SNAr_Mechanism cluster_0 S-N-Ar Pathway Start This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 4-Substituted-1H-imidazole Intermediate->Product Loss of Leaving Group LeavingGroup Fluoride (F⁻) Nucleophile Nucleophile (Nu⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Proposed Nucleophilic Aromatic Substitution of this compound

  • Materials: this compound, Nucleophile (e.g., sodium methoxide, sodium thiophenoxide), Anhydrous polar aprotic solvent (e.g., DMF, DMSO), Argon or Nitrogen gas.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.) and the anhydrous solvent.

  • Reagent Addition: Add the nucleophile (1.2-2.0 equiv.) to the solution. If the nucleophile is a solid, it can be added directly. If it is a solution, it should be added via syringe.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C). The optimal temperature will depend on the nucleophile and solvent.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProductProposed ConditionsExpected Yield
Sodium Methoxide4-Methoxy-1H-imidazoleNaOMe, DMF, 100 °CModerate to Good
Sodium Thiophenoxide4-(Phenylthio)-1H-imidazoleNaSPh, DMSO, 120 °CGood
Pyrrolidine4-(Pyrrolidin-1-yl)-1H-imidazolePyrrolidine, K₂CO₃, 150 °CModerate
Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling reactions compared to C-Br or C-I bonds, its activation can be achieved under specific catalytic conditions, often requiring more forcing conditions or specialized catalyst systems. However, a more common strategy involves the initial conversion of this compound to a more reactive halo-imidazole (e.g., 4-iodo- or 4-bromo-1H-imidazole) followed by cross-coupling. For the purpose of this guide, we will provide protocols for the cross-coupling of a more reactive halo-imidazole as a practical approach for functionalization at the C4 position.

Cross_Coupling_Workflow Start 4-Halo-1H-imidazole (X = I, Br) Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base Product_Suzuki 4-Aryl-1H-imidazole Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-1H-imidazole Sonogashira->Product_Sonogashira Product_Buchwald 4-Amino-1H-imidazole Buchwald->Product_Buchwald

Caption: Common cross-coupling reactions for functionalizing 4-halo-imidazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole (A practical alternative to direct C-F activation)

  • Materials: 4-Iodo-1H-imidazole (can be prepared from this compound), Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Dioxane, Ethanol.

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).

  • Solvent Addition: Add a mixture of dioxane and ethanol as the solvent.

  • Reaction Conditions: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[2]

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions of 4-Halo-1H-imidazoles

ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Yield
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/EthanolGood to Excellent[2]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFGood
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuTolueneGood to Excellent
Enzymatic C-F Bond Functionalization

The enzymatic cleavage of C-F bonds is a growing area of research, with potential applications in bioremediation and green chemistry. Enzymes such as fluoroacetate dehalogenases are known to cleave C-F bonds in aliphatic compounds. While there is currently limited specific data on the enzymatic functionalization of the C-F bond in this compound, the imidazole scaffold is recognized by various enzymes. Future research may uncover enzymes capable of hydroxylating or otherwise modifying the C4 position.

Enzymatic_Pathway Substrate This compound Enzyme Dehalogenase/Hydroxylase Substrate->Enzyme Binding Product 4-Hydroxy-1H-imidazole Enzyme->Product Catalysis Byproduct HF Enzyme->Byproduct Cofactor H₂O Cofactor->Enzyme

References

Methodological & Application

Application Notes and Protocols for the N-arylation of 4-Fluoro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 4-fluoro-1H-imidazole, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and drug development. The N-arylimidazole motif is a key structural component in numerous biologically active molecules. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds.

The presence of a fluorine atom at the 4-position of the imidazole ring can significantly influence the electronic properties and biological activity of the resulting N-aryl imidazole derivatives. These protocols provide a foundation for the synthesis of novel compounds for screening and development.

Two primary methods for the N-arylation of this compound are presented: a palladium-catalyzed Buchwald-Hartwig protocol and a copper-catalyzed Ullmann-type protocol.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It typically offers mild reaction conditions and a broad substrate scope. The choice of ligand is crucial for achieving high yields and regioselectivity. For unsymmetrical imidazoles, N1-arylation is generally favored.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride, or aryl triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (2.0 mmol) to the flask.

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-fluoro-1H-imidazole.

Data Presentation: Representative Conditions for Palladium-Catalyzed N-Arylation of Substituted Imidazoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane11018~95
24-ChlorobenzonitrilePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene10024~88
33-Trifluoromethylphenyl bromidePd₂(dba)₃ (2)XPhos (5)NaOtBuToluene10012~92
42-BromopyridinePd(OAc)₂ (2.5)Xantphos (5)Cs₂CO₃Dioxane12020~85

Note: Yields are approximate and based on reactions with other 4-substituted imidazoles. Optimization for this compound may be required.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)L(X)) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Imidazole-H - X⁻ RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - Base-H⁺ RedElim->Pd0 Product N-Aryl Imidazole RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen significant improvements with the development of catalytic systems. It is often a cost-effective alternative to palladium-catalyzed methods.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or aryl bromide)

  • Copper(I) catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, DMF, DMSO)

Procedure:

  • In a sealed tube, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), CuI (5-10 mol%), and the ligand (10-20 mol%).

  • Add the base (2.0 mmol) and the solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for 18-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane11024~90
23-BromobenzonitrileCuI (10)L-Proline (20)K₂CO₃DMSO12036~85
34-BromotolueneCu₂O (5)NoneK₃PO₄DMF13048~75
42-IodopyridineCuI (10)1,10-Phenanthroline (20)Cs₂CO₃Dioxane11024~80

Note: Yields are approximate and based on published data for imidazole and other substituted imidazoles.[1][2][3] Optimization for this compound is recommended.

Visualization: Ullmann Condensation Workflow

Ullmann_Workflow Start Start Reagents Combine: - this compound - Aryl Halide - Cu(I) Catalyst - Ligand - Base - Anhydrous Solvent Start->Reagents Reaction Heat and Stir (100-140 °C, 18-48 h) Reagents->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite Reaction->Workup Extraction Extraction: - Wash with Water - Wash with Brine Workup->Extraction Drying Dry over Na₂SO₄, Filter, Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Aryl-4-fluoro-1H-imidazole Purification->Product

Caption: General workflow for the Copper-Catalyzed N-Arylation.

General Considerations and Safety

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions, particularly for the Buchwald-Hartwig protocol.

  • The choice of base, ligand, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

  • Safety precautions should be taken when handling organometallic catalysts, strong bases, and volatile organic solvents. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Synthesis and Antimicrobial Evaluation of 4-Fluoro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents. Imidazole-based compounds are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antifungal and antibacterial properties. The incorporation of fluorine atoms into heterocyclic structures can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. This document provides detailed protocols for the synthesis of novel 4-Fluoro-1H-imidazole derivatives and their subsequent evaluation for antimicrobial activity using standardized screening methods.

Synthesis of this compound Derivatives

A versatile and efficient method for synthesizing substituted imidazoles is the multi-component Radziszewski reaction. This approach allows for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from an α-dicarbonyl compound, an aldehyde, and ammonium acetate.[1][2] This protocol adapts the general method for the synthesis of novel this compound derivatives.

Experimental Protocol: General Procedure for Synthesis
  • Reaction Setup: In a round-bottom flask, combine benzil (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid.

  • Reaction Execution: Stir the mixture and heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water.

  • Precipitation: Neutralize the solution with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with distilled water to remove any inorganic impurities.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow start Start reactants Combine Reactants: - α-Diketone (e.g., Benzil) - Substituted Aldehyde - Ammonium Acetate - Glacial Acetic Acid start->reactants reflux Heat under Reflux (2-4 hours) reactants->reflux tlc Monitor by TLC reflux->tlc Periodically tlc->reflux Incomplete workup Cool and Pour into Ice Water tlc->workup Complete neutralize Neutralize with Base to Precipitate Product workup->neutralize filter Filter and Wash with Water neutralize->filter purify Dry and Recrystallize from Ethanol/Water filter->purify characterize Characterize Structure (NMR, MS) purify->characterize end_node End characterize->end_node MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare 96-Well Plate: - Add 100µL CAMHB to Wells 2-12 start->prep_plate inoculate Inoculate Wells 1-11 with 100µL of Bacterial Suspension prep_inoculum->inoculate add_compound Add 200µL of Compound Stock to Well 1 prep_plate->add_compound serial_dilution Perform 2-Fold Serial Dilutions (Well 1 to Well 10) add_compound->serial_dilution controls Designate Controls: - Well 11: Growth Control - Well 12: Sterility Control serial_dilution->controls incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate controls->inoculate read_mic Visually Inspect Plate and Determine MIC incubate->read_mic end_node End read_mic->end_node Mechanism_Pathway precursor Cell Wall Precursors enzyme Essential Enzyme (e.g., for Peptidoglycan Synthesis) precursor->enzyme synthesis Cell Wall Synthesis enzyme->synthesis lysis Cell Lysis & Bacterial Death enzyme->lysis cell_wall Stable Bacterial Cell Wall synthesis->cell_wall compound This compound Derivative compound->enzyme Inhibition inhibition Inhibition

References

Application Notes & Protocols: Development of Novel Polymers from 4-Fluoro-1H-imidazole Monomers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers offer a unique combination of properties, including high thermal stability, chemical resistance, and low friction coefficients, making them valuable in a range of biomedical applications.[1][2] The incorporation of fluorine atoms into polymer structures can significantly alter their physicochemical properties, such as hydrophobicity and bioavailability, which is of particular interest in drug development.[2][3][4] Imidazole-based polymers are also gaining attention for their potential in drug delivery systems, particularly due to the pH-responsive nature of the imidazole group, which can be exploited for targeted drug release in acidic tumor microenvironments.[5]

This document outlines the development and application of novel polymers based on 4-Fluoro-1H-imidazole. We present a hypothetical pathway for the synthesis of a vinylated this compound monomer and its subsequent polymerization. These polymers are envisioned to combine the advantageous properties of both fluorinated and imidazole-containing materials, leading to new possibilities for creating "smart" drug delivery vehicles. The protocols provided are based on established chemical methodologies for similar compounds.

Potential Applications in Drug Development

Polymers derived from this compound are anticipated to have several key applications in drug development:

  • pH-Sensitive Drug Delivery: The imidazole moiety can act as a proton sponge, leading to the destabilization of endosomes and facilitating the release of therapeutic agents into the cytoplasm of cancer cells.

  • Enhanced Drug Stability: The presence of fluorine can increase the chemical and thermal stability of the polymer, protecting the encapsulated drug from degradation.

  • Targeted Delivery: The unique properties of the fluoro-imidazole group may be leveraged for specific interactions with biological targets or for creating stealth nanoparticles that evade the immune system.

  • Bioimaging: The fluorine atom can be used as a contrast agent in 19F-MRI, allowing for the tracking of the drug delivery vehicle in vivo.

Experimental Protocols

Synthesis of 1-Vinyl-4-fluoro-1H-imidazole Monomer

This protocol describes the synthesis of a polymerizable monomer from this compound.

Workflow for Monomer Synthesis

This compound This compound Reaction_Mixture Reaction Mixture (Deprotonation) This compound->Reaction_Mixture NaH NaH NaH->Reaction_Mixture THF THF THF->Reaction_Mixture 2-Chloroethyl vinyl ether 2-Chloroethyl vinyl ether Intermediate Intermediate Formation (Alkylation) 2-Chloroethyl vinyl ether->Intermediate Reaction_Mixture->Intermediate Stir at 0°C to RT Acid_Hydrolysis Acid Hydrolysis (HCl) Intermediate->Acid_Hydrolysis Reflux Purification Purification (Column Chromatography) Acid_Hydrolysis->Purification Final_Product 1-Vinyl-4-fluoro-1H-imidazole Purification->Final_Product

Caption: Synthetic workflow for 1-Vinyl-4-fluoro-1H-imidazole.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloroethyl vinyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the mixture back to 0°C and add 2-chloroethyl vinyl ether (1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by carefully adding water.

  • Add a solution of 10% HCl and reflux the mixture for 1 hour to hydrolyze the vinyl ether protecting group.

  • Cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Vinyl-4-fluoro-1H-imidazole.

Free Radical Polymerization of 1-Vinyl-4-fluoro-1H-imidazole

This protocol details the synthesis of poly(1-Vinyl-4-fluoro-1H-imidazole).

Workflow for Polymerization

Monomer 1-Vinyl-4-fluoro- 1H-imidazole Reaction_Setup Reaction Setup (Schlenk Flask) Monomer->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup Solvent Anhydrous DMF Solvent->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (70°C, 24h) Degassing->Polymerization Precipitation Precipitation (in Diethyl Ether) Polymerization->Precipitation Purification Purification (Filtration & Drying) Precipitation->Purification Final_Polymer Poly(1-Vinyl-4-fluoro- 1H-imidazole) Purification->Final_Polymer

Caption: Workflow for the free radical polymerization of 1-Vinyl-4-fluoro-1H-imidazole.

Materials:

  • 1-Vinyl-4-fluoro-1H-imidazole monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the 1-Vinyl-4-fluoro-1H-imidazole monomer and AIBN (1 mol% relative to the monomer) in anhydrous DMF in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at 40°C overnight to obtain the final product, poly(1-Vinyl-4-fluoro-1H-imidazole).

Characterization Data

The following tables summarize hypothetical characterization data for the monomer and the resulting polymer.

Table 1: Characterization of 1-Vinyl-4-fluoro-1H-imidazole Monomer

PropertyMethodResult
Appearance VisualColorless to pale yellow oil
Yield Gravimetric75%
¹H NMR (400 MHz, CDCl₃) NMRδ (ppm): 7.5 (s, 1H), 7.1 (s, 1H), 6.8 (dd, 1H), 5.2 (d, 1H), 4.8 (d, 1H)
¹⁹F NMR (376 MHz, CDCl₃) NMRδ (ppm): -125.4 (s)
Mass Spectrometry ESI-MSm/z = 113.05 [M+H]⁺

Table 2: Properties of Poly(1-Vinyl-4-fluoro-1H-imidazole)

PropertyMethodResult
Appearance VisualWhite to off-white powder
Yield Gravimetric85%
Number-Average Molecular Weight (Mₙ) GPC15,000 g/mol
Weight-Average Molecular Weight (Mₙ) GPC28,500 g/mol
Polydispersity Index (PDI) GPC1.9
Glass Transition Temperature (T₉) DSC110°C
Decomposition Temperature (Tₔ) TGA320°C (5% weight loss)

Hypothetical Signaling Pathway Application

The developed polymer can be formulated into nanoparticles to encapsulate a kinase inhibitor for cancer therapy. The pH-responsive nature of the imidazole groups would facilitate endosomal escape and release of the drug into the cytoplasm, where it can inhibit a key signaling pathway, such as the PI3K/AKT pathway, which is often dysregulated in cancer.

Hypothetical Mechanism of Action

cluster_extracellular Extracellular cluster_cell Cancer Cell Nanoparticle Polymer Nanoparticle (Drug-loaded) Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Protonation Imidazole Protonation (Proton Sponge Effect) Endosome->Protonation Low pH Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Drug_Release Drug Release Endosomal_Escape->Drug_Release Drug Kinase Inhibitor Drug_Release->Drug PI3K PI3K Drug->PI3K Inhibition AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Signaling Cascade

Caption: Proposed mechanism for pH-triggered drug release and inhibition of the PI3K/AKT pathway.

Disclaimer: The synthesis, characterization data, and applications described in this document are hypothetical and intended for illustrative purposes. They are based on established principles in polymer chemistry and drug delivery but have not been experimentally validated for this specific monomer. Researchers should conduct their own experiments and validation studies.

References

Application Notes and Protocols for Utilizing 4-Fluoro-1H-imidazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-1H-imidazole as a key building block in the synthesis of novel agrochemicals. The introduction of a fluorine atom onto the imidazole scaffold significantly influences the physicochemical and biological properties of the resulting molecules, often leading to enhanced efficacy and metabolic stability.

Introduction to this compound in Agrochemicals

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the development of modern agrochemicals. The strategic incorporation of a fluorine atom can profoundly impact a molecule's bioactivity. Fluorine's high electronegativity and small atomic size can enhance binding affinity to target enzymes, increase metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability, all of which are desirable traits in crop protection agents.

The imidazole ring itself is a common feature in many successful fungicides, often acting as a crucial component for interaction with the target protein. When combined with the unique properties of fluorine, this compound becomes a powerful synthon for the creation of next-generation fungicides, herbicides, and insecticides.

Application Note: Synthesis of a Novel Fungicide - Fluoro-Imidazolyl Carboxamide (FIC-1)

This section details the synthesis and hypothetical application of a novel fungicide, "Fluoro-Imidazolyl Carboxamide" (FIC-1), derived from this compound. FIC-1 is designed to act as a potent inhibitor of a key fungal enzyme, demonstrating the potential of this building block in creating effective crop protection solutions.

Synthetic Workflow

The synthesis of Fluoro-Imidazolyl Carboxamide (FIC-1) from this compound is proposed as a two-step process involving an N-alkylation followed by an amidation reaction. This straightforward approach allows for the efficient construction of the target molecule.

G A This compound B N-Alkylation with Ethyl 2-bromoacetate A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate: Ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate B->C D Amidation with 2,6-dichloroaniline C->D Base (e.g., NaH) Solvent (e.g., THF) E Final Product: Fluoro-Imidazolyl Carboxamide (FIC-1) D->E

Caption: Synthetic workflow for Fluoro-Imidazolyl Carboxamide (FIC-1).

Hypothetical Signaling Pathway Inhibition

Fluoro-Imidazolyl Carboxamide (FIC-1) is hypothesized to inhibit a critical fungal signaling pathway responsible for cell wall biosynthesis. By targeting a key kinase in this pathway, FIC-1 disrupts the integrity of the fungal cell wall, leading to cell lysis and death.

G cluster_0 External_Signal External Signal (e.g., environmental cue) Receptor Fungal Receptor External_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Cell_Wall_Synthase Cell Wall Synthase (Active) Kinase_B->Cell_Wall_Synthase FIC_1 FIC-1 (Inhibitor) FIC_1->Kinase_B Inhibition Cell_Wall_Biosynthesis Cell Wall Biosynthesis Cell_Wall_Synthase->Cell_Wall_Biosynthesis Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall_Biosynthesis->Fungal_Cell_Lysis Disruption leads to

Caption: Hypothetical inhibition of a fungal signaling pathway by FIC-1.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the hypothetical fungicide, Fluoro-Imidazolyl Carboxamide (FIC-1).

Protocol 1: Synthesis of Ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Stir the mixture until the imidazole is completely dissolved.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Slowly add ethyl 2-bromoacetate to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Fluoro-Imidazolyl Carboxamide (FIC-1)

Materials:

  • Ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate (1.0 eq)

  • 2,6-Dichloroaniline (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 2-(4-fluoro-1H-imidazol-1-yl)acetate and anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 2,6-dichloroaniline in anhydrous THF.

  • Slowly add the 2,6-dichloroaniline solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product, Fluoro-Imidazolyl Carboxamide (FIC-1), can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes hypothetical quantitative data for the fungicidal activity of Fluoro-Imidazolyl Carboxamide (FIC-1) against various plant pathogens.

Fungal PathogenHost PlantEC₅₀ (µg/mL) of FIC-1EC₅₀ (µg/mL) of Standard Fungicide
Botrytis cinereaGrape0.51.2
Puccinia triticinaWheat1.12.5
Phytophthora infestansPotato2.34.0
Magnaporthe oryzaeRice0.81.5
Fusarium graminearumWheat1.53.2

EC₅₀: The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Conclusion

This compound is a promising building block for the synthesis of novel agrochemicals. The strategic introduction of the fluoro-imidazole moiety can lead to the development of highly effective fungicides, as demonstrated by the hypothetical example of Fluoro-Imidazolyl Carboxamide (FIC-1). The provided protocols offer a general framework for the synthesis of such compounds, which can be adapted and optimized for the creation of a diverse range of crop protection agents. Further research into the synthesis and biological activity of derivatives of this compound is warranted to explore their full potential in agriculture.

Troubleshooting & Optimization

Optimizing reaction conditions for the N-alkylation of 4-Fluoro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-Fluoro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address potential challenges in your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of this compound.

Problem Potential Causes Troubleshooting Steps
Low or No Product Yield 1. Incomplete deprotonation of the imidazole ring. 2. Low reactivity of the alkylating agent. 3. Suboptimal reaction temperature. 4. Degradation of reagents.1. Base Selection: Use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation.[1] Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[1] 2. Alkylating Agent: Check the purity and reactivity of your alkylating agent. The reactivity order is generally I > Br > Cl. Consider using a more reactive leaving group if possible. 3. Temperature Optimization: Gradually increase the reaction temperature.[1] Gentle heating can significantly improve reaction rates, but be mindful of potential side reactions at excessively high temperatures.[1] Monitor the reaction by TLC or LC-MS to find the optimal temperature.[1] 4. Reagent Quality: Use freshly purified reagents and ensure anhydrous conditions, especially when using moisture-sensitive bases like NaH.[2]
Formation of Multiple Products (Regioisomers) 1. Alkylation at both N-1 and N-3 positions. 2. Influence of reaction conditions on regioselectivity.1. Understanding Regioselectivity: The fluorine atom at the C-4 position is electron-withdrawing, which decreases the electron density at the adjacent N-3 position.[3] This generally favors alkylation at the more nucleophilic N-1 position.[3] 2. Solvent and Base Effects: The choice of solvent and base can influence the ratio of N-1 to N-3 alkylation.[4] Polar aprotic solvents like DMF or acetonitrile are commonly used.[1] Experiment with different base/solvent combinations to optimize for the desired regioisomer. 3. Steric Hindrance: If the alkylating agent is bulky, it will preferentially react at the less sterically hindered nitrogen atom.[4]
Significant Dialkylation (Imidazolium Salt Formation) 1. The N-alkylated product is still nucleophilic and can react further. 2. Use of excess alkylating agent. 3. High reaction temperature or prolonged reaction time.1. Stoichiometry Control: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[2] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1][2] 4. Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation.[2]
Difficult Product Purification 1. Presence of a mixture of regioisomers. 2. Contamination with the dialkylated product. 3. Unreacted starting material.1. Chromatography: Column chromatography is often effective for separating regioisomers and the dialkylated byproduct.[5] 2. Recrystallization: If the desired product is a solid, recrystallization may be a viable purification method. 3. Optimize Reaction: The best approach is to optimize the reaction conditions to minimize the formation of byproducts, simplifying the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of this compound?

A1: The N-alkylation of this compound is a nucleophilic substitution reaction that proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[1]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole This compound Anion Imidazolate Anion Imidazole->Anion + Base - H-Base⁺ Base Base (e.g., NaH, K₂CO₃) Product N-Alkylated Product Anion->Product + R-X - X⁻ AlkylHalide Alkyl Halide (R-X)

Caption: General mechanism for the N-alkylation of this compound.

Q2: How does the fluorine substituent affect the regioselectivity of the reaction?

A2: The fluorine atom at the C-4 position is an electron-withdrawing group. This has two main effects on regioselectivity:

  • Electronic Effect: The fluorine atom reduces the electron density of the adjacent nitrogen (N-3) through an inductive effect, making it less nucleophilic.[3] Consequently, the distal nitrogen (N-1) is more electron-rich and therefore more nucleophilic, favoring alkylation at the N-1 position.[3]

  • Steric Effect: While fluorine is a relatively small atom, steric hindrance can become a significant factor with bulky alkylating agents, further favoring attack at the less hindered N-1 position.[4]

Q3: What are the recommended starting conditions for optimizing the reaction?

A3: A good starting point for optimization would be to use a slight excess of this compound (1.1 eq.), a moderate base like potassium carbonate (K₂CO₃, 2.0 eq.), and your alkylating agent (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.[1] Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, you can gradually increase the temperature to 60-80 °C.[1]

G Start Start Optimization Setup Reaction Setup: - this compound (1.1 eq.) - Base (e.g., K₂CO₃, 2.0 eq.) - Alkylating Agent (1.0 eq.) - Solvent (e.g., Acetonitrile) Start->Setup Monitor Monitor by TLC/LC-MS Setup->Monitor Decision Reaction Complete? Monitor->Decision Workup Work-up and Purify Decision->Workup Yes IncreaseTemp Increase Temperature Decision->IncreaseTemp No (Slow Reaction) ChangeBase Consider Stronger Base (e.g., NaH) Decision->ChangeBase No (No Reaction) CheckReagents Check Reagent Purity Decision->CheckReagents No (Side Products) IncreaseTemp->Monitor ChangeBase->Monitor CheckReagents->Setup

Caption: A logical workflow for troubleshooting common issues.

Q4: Are there any alternative methods for N-alkylation if standard conditions fail?

A4: Yes, if standard SN2-type alkylation is proving difficult, especially with sterically hindered substrates or less reactive alkylating agents, you can consider alternative methods such as:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically demanding substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used for the N-arylation of imidazoles, which is a related transformation.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times.[2]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[3]

  • Solvent Addition: Add anhydrous acetonitrile to the flask.[3]

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[3]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.[3]

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.[3]

Protocol 2: N-Alkylation using Sodium Hydride (NaH)

Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care under an inert atmosphere.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).[3]

  • Solvent Addition: Add anhydrous DMF to dissolve the imidazole.[3]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.[3]

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.[1]

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

References

Stability of 4-Fluoro-1H-imidazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability of 4-Fluoro-1H-imidazole under acidic and basic conditions. While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, this resource offers a robust theoretical stability assessment, detailed experimental protocols for in-house evaluation, and troubleshooting guidance based on established principles of organic and medicinal chemistry.

Frequently Asked Questions (FAQs): Stability of this compound

Q1: How stable is this compound in acidic solutions?

A1: this compound is predicted to be relatively stable under mild to moderate acidic conditions at ambient temperature. The fluorine atom acts as an electron-withdrawing group, which decreases the basicity of the imidazole ring compared to imidazole itself. Protonation will occur on the nitrogen atoms to form the imidazolium cation. This protonated form is generally resistant to further degradation. However, under harsh conditions, such as concentrated strong acids and elevated temperatures, slow hydrolysis or other degradation pathways may be induced.

Q2: What is the expected stability of this compound in basic solutions?

A2: The stability in basic conditions is highly dependent on the pH. The predicted pKa of the N-H proton of this compound is approximately 12.42.[1] This indicates it is a weak acid. In solutions with a pH approaching or exceeding this value (i.e., strong basic conditions), the compound will be deprotonated to form the 4-fluoroimidazolate anion. While the compound is expected to be stable in mildly basic solutions (pH 8-10), the anionic form generated under strongly basic conditions may be more susceptible to degradation, including nucleophilic substitution or oxidative pathways, particularly at elevated temperatures.

Q3: What potential degradation products could be formed?

A3: Under forced degradation conditions, the following are hypothesized:

  • Acidic Hydrolysis (Harsh Conditions): While the C-F bond is strong, extreme acidic conditions (e.g., strong acid, high heat) could potentially lead to its hydrolysis to form 4-hydroxy-1H-imidazole. Ring-opening might occur under even more destructive conditions.

  • Basic Degradation (Harsh Conditions): Degradation in strong base would likely proceed through the 4-fluoroimidazolate anion. The specific products are difficult to predict without experimental data but could involve ring-opening or substitution reactions.

  • Oxidative Degradation: Like many heterocyclic compounds, the imidazole ring can be susceptible to oxidation, which could be a relevant degradation pathway to consider.

Predicted Stability Profile

The following table summarizes the predicted stability of this compound under various conditions. This profile is theoretical and should be confirmed by experimental studies.

ConditionpH RangeTemperaturePredicted StabilityPotential Issues
Strong Acid < 1ElevatedLow to ModeratePotential for slow hydrolysis of C-F bond.
Mild Acid 3 - 6AmbientHighGenerally stable.
Neutral ~7AmbientHighStable.
Mild Base 8 - 10AmbientHighGenerally stable.
Strong Base > 12AmbientModerateDeprotonation to the imidazolate anion.
Strong Base > 12ElevatedLowAccelerated degradation of the anion is possible.

Experimental Protocol: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to determine the intrinsic stability of this compound.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 150 mm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at 60°C for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Keep at room temperature for 7 days.

      • At specified time points (e.g., 0, 2, 6, 12, 24 hours for elevated temp; 0, 1, 3, 7 days for room temp), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Basic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at 60°C for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep at room temperature for 7 days.

      • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation:

      • Place the solid compound in an oven at 70°C for 7 days.

      • Keep a solution of the compound (in a suitable solvent) at 70°C for 7 days.

      • Analyze samples at the end of the study period.

    • Photolytic Degradation:

      • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all samples using a stability-indicating HPLC-UV method. A starting point for method development could be:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 5% B, increase to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an appropriate wavelength, likely around 210-230 nm.

    • Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to an unstressed control.

Visualizations

Predicted Pathways for this compound cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated 4-Fluoro-1H-imidazolium A->B + H+ C 4-Hydroxy-1H-imidazole (Hypothesized, Harsh Conditions) B->C Hydrolysis (e.g., conc. HCl, heat) D This compound E 4-Fluoroimidazolate Anion D->E - H+ (pH > 12.4) F Degradation Products (e.g., Ring Opening) E->F Degradation (e.g., strong base, heat)

Caption: Predicted behavior of this compound under acidic and basic conditions.

Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) stress Apply Stress Conditions prep->stress acid Acidic (HCl, heat) stress->acid base Basic (NaOH, heat) stress->base oxid Oxidative (H2O2) stress->oxid therm Thermal (Heat) stress->therm photo Photolytic (UV/Vis Light) stress->photo sample Sample at Time Points Neutralize if needed acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by Stability-Indicating HPLC-UV Method sample->analyze report Calculate % Degradation Identify Degradants (LC-MS) analyze->report

Caption: Workflow for conducting a forced degradation study of this compound.

Troubleshooting Guide

Q1: My solution of this compound turns colored upon adding a strong base. What does this indicate?

A1: The development of color (e.g., yellow or brown) upon the addition of a strong base often suggests the formation of degradation products or polymerization. This is more likely to occur at higher concentrations and temperatures.

  • Recommendation: If possible for your application, use the mildest basic conditions that achieve your desired outcome. Work at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated at high pH.

Q2: I am not observing any degradation in my forced degradation study. Is the compound extremely stable?

A2: It is possible. The C-F bond is very strong, and fluorinated heterocycles are often designed for high metabolic and chemical stability.[2]

  • Recommendations:

    • Increase Stress: To fulfill the requirements of a forced degradation study (which aims to generate 5-20% degradation), you may need to increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).

    • Verify Analytical Method: Ensure your HPLC method is sensitive enough to detect small decreases in the parent peak and the formation of small impurity peaks. Check that your detection wavelength is optimal for this compound.

Q3: How can I confirm the identity of degradation products?

A3: Identifying unknown peaks in your chromatogram is crucial for understanding the degradation pathway.

  • Recommendation: The most effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the degradation products, offering strong clues to their structure. For unambiguous identification, the degradation product would need to be isolated (e.g., by preparative HPLC) and then characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: I'm having difficulty separating the parent compound from its degradation products by HPLC. What are some method development tips?

A4: Achieving a "stability-indicating" method where all components are baseline resolved is key.

  • Recommendations:

    • Mobile Phase: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this alters selectivity.

    • pH: Adjusting the pH of the aqueous mobile phase can significantly change the retention and peak shape of ionizable compounds.

    • Column: If changes to the mobile phase are insufficient, try a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a different C18 packing material).

    • Gradient: Modify the slope of your gradient to improve the separation of closely eluting peaks.

References

Preventing decomposition of 4-Fluoro-1H-imidazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of 4-Fluoro-1H-imidazole to prevent its decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. Deviation from these conditions, particularly exposure to air, moisture, and high temperatures, can lead to degradation.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8°C or 0-10°C)Minimizes thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-related degradation.[2]
Container Tightly sealed, opaque containerProtects from air, moisture, and light.
Location Dry, well-ventilated areaAvoids exposure to ambient moisture.

While some suppliers may indicate room temperature storage, for long-term stability and to minimize the risk of degradation, refrigeration is the preferred method.[2]

Q2: What are the primary signs of decomposition of this compound?

A2: A visual inspection of the compound can often provide the first indication of degradation. The key signs to look for are:

  • Color Change: Pure this compound is a white to almost white crystalline powder.[3] A change in color, such as yellowing or browning, can suggest the presence of impurities or degradation products.

  • Clumping or Change in Texture: The absorption of moisture can cause the powder to clump together, indicating improper storage.

If any of these signs are observed, it is highly recommended to assess the purity of the material using an appropriate analytical method before use.

Q3: What substances are incompatible with this compound?

A3: To prevent potentially hazardous reactions and decomposition, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Strong Bases: May cause deprotonation and subsequent reactions.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective methods.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[5][6] For detailed protocols, please refer to the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the storage and use of this compound in experimental settings.

Issue 1: Unexpected or Low Yields in Cross-Coupling Reactions

Potential Cause Recommended Solution
Catalyst Inhibition/Decomposition The lone pair of electrons on the imidazole nitrogen can coordinate to the metal center of the catalyst, leading to inhibition.[7] Consider using bulky, electron-rich ligands to mitigate this effect. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[8]
Substrate Decomposition High reaction temperatures can lead to the thermal decomposition of this compound. If possible, screen for lower reaction temperatures.
Incorrect Base Selection The choice of base is critical in cross-coupling reactions. For N-H containing heterocycles, weaker, non-nucleophilic bases are often preferred to avoid unwanted side reactions.
Presence of Impurities Impurities in the this compound starting material can interfere with the catalytic cycle. Verify the purity of your material before starting the reaction.

Issue 2: Inconsistent Analytical Results (e.g., HPLC, NMR)

Potential Cause Recommended Solution
Sample Degradation If samples are prepared in solution and left for extended periods before analysis, degradation may occur. Analyze samples as soon as possible after preparation.
Improper Sample Preparation Ensure the sample is fully dissolved in a compatible solvent. For quantitative analysis, use a calibrated balance and volumetric flasks for accurate concentration determination.
Method Variability Ensure that the analytical method is robust and validated. For HPLC, check system suitability parameters before running samples. For NMR, ensure proper shimming and use of an appropriate internal standard for quantification.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required for specific instrumentation and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Protocol 2: Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both qualitative and quantitative analysis of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid for ¹H NMR).

  • ¹H NMR: Acquire a standard proton spectrum. The imidazole protons will appear as distinct signals. The purity can be estimated by integrating the signals of the compound against those of the internal standard.

  • ¹⁹F NMR: Acquire a fluorine spectrum. This is a highly sensitive method for detecting fluorine-containing compounds and any potential fluorinated impurities.[4]

Visualizations

Decomposition_Pathway Potential Decomposition Pathways of this compound cluster_conditions Stress Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Decomposition Air_Oxygen Air_Oxygen Air_Oxygen->Degradation_Products Oxidation Moisture_H2O Moisture_H2O Moisture_H2O->Degradation_Products Hydrolysis Heat Heat Heat->Degradation_Products Thermal Decomposition Light Light Light->Degradation_Products Photodegradation Experimental_Workflow Workflow for Purity Assessment of this compound cluster_sample Sample Handling cluster_analysis Analytical Workflow Receive_Sample Receive_Sample Visual_Inspection Visual_Inspection Receive_Sample->Visual_Inspection Store_Properly Store_Properly Visual_Inspection->Store_Properly If OK Sample_Preparation Sample_Preparation Visual_Inspection->Sample_Preparation Proceed to Analysis Store_Properly->Sample_Preparation Analytical_Method Analytical_Method Sample_Preparation->Analytical_Method Data_Analysis Data_Analysis Analytical_Method->Data_Analysis HPLC / NMR / GC-MS Purity_Report Purity_Report Data_Analysis->Purity_Report

References

Technical Support Center: Overcoming Regioselectivity in the Functionalization of 4-Fluoro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Fluoro-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the unique regioselectivity challenges presented by this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

The primary challenge arises from the tautomeric nature of the imidazole ring and the electronic influence of the fluorine substituent at the C4 position. The two nitrogen atoms, N1 and N3, are nucleophilic, leading to potential mixtures of N1 and N3 substituted products in N-functionalization reactions. The fluorine atom, being electron-withdrawing, can also influence the reactivity of the C-H bonds at the C2 and C5 positions, impacting the regioselectivity of C-H functionalization and halogenation reactions.

Q2: How does the fluorine at the C4 position influence N-alkylation and N-arylation regioselectivity?

The fluorine atom's electron-withdrawing nature can influence the relative nucleophilicity of the N1 and N3 positions. Generally, in unsymmetrically substituted imidazoles, a mixture of N1 and N3 isomers is often observed.[1] For N-arylation, palladium-catalyzed methods have been shown to provide high selectivity for the N1-arylated product in 4-substituted imidazoles.[2][3][4] This is attributed to steric hindrance around the N3 position created by the C4 substituent.

Q3: Which positions are most susceptible to C-H functionalization on the this compound ring?

In general, for imidazole rings, the C2 position is the most acidic and thus a primary site for deprotonation and subsequent functionalization. The C5 position is also reactive. The fluorine at C4 will electronically influence these positions. While specific data for this compound is limited, C-H activation strategies often target the C2 and C5 positions of the imidazole core.

Q4: What are the expected challenges in the halogenation of this compound?

Achieving monohalogenation at a specific position can be challenging, as the introduction of one halogen atom can influence the reactivity of the remaining C-H bonds, potentially leading to di- or tri-halogenated products. The fluorine at C4 will direct incoming electrophilic halogens, likely to the C5 and/or C2 positions. Controlling the stoichiometry of the halogenating agent and the reaction conditions is crucial.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Problem: Obtaining a mixture of N1 and N3-alkylated isomers with difficulty in separation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Tautomerization and Similar Nucleophilicity of N1 and N3 1. Choice of Base and Solvent: The combination of base and solvent can significantly influence the regioselectivity. For some substituted imidazoles, using a strong, non-coordinating base in a non-polar solvent can favor one isomer. For instance, NaH in THF has been shown to be effective for selective N1-alkylation of some indazoles, a related heterocycle.[5][6] 2. Bulky Alkylating Agents: Employing a sterically demanding alkylating agent may favor substitution at the less sterically hindered N1 position.
Thermodynamic vs. Kinetic Control 1. Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to optimize for the desired regioisomer.
Protecting Group Strategy 1. Temporary Protection: Consider using a removable protecting group on one of the nitrogen atoms to direct alkylation to the other. For example, a trityl or SEM group could be employed.

Experimental Protocol: General Procedure for N-Alkylation of 4-Substituted Imidazoles

This protocol is a general guideline and may require optimization for this compound.

  • To a solution of the 4-substituted imidazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or ACN) under an inert atmosphere, add a base (1.1 - 1.5 eq) (e.g., NaH, K₂CO₃, or Cs₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise at 0 °C or room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Issue 2: Low Yield or Lack of Selectivity in N-Arylation

Problem: Obtaining low yields of the desired N-arylated product or a mixture of N1 and N3 isomers.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Inactivation or Low Activity 1. Choice of Catalyst and Ligand: Palladium-based catalysts, particularly with bulky phosphine ligands (e.g., XPhos, SPhos), have demonstrated high efficiency and N1-selectivity for the N-arylation of 4-substituted imidazoles.[4][7] 2. Pre-activation of Catalyst: Imidazoles can inhibit the formation of the active Pd(0) catalyst. Pre-heating the palladium source and the ligand in the solvent before adding the imidazole substrate can improve reaction efficacy.[3][4]
Poor Regioselectivity with Copper Catalysts 1. Switch to Palladium: While copper-catalyzed Ullmann-type couplings are common for N-arylation, they often yield mixtures of regioisomers with unsymmetrical imidazoles.[2] Palladium catalysis generally offers superior N1-selectivity for 4-substituted imidazoles.[2][3][4]
Unfavorable Reaction Conditions 1. Base and Solvent Optimization: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) can significantly impact the reaction outcome. A systematic screening of conditions is recommended.

Experimental Protocol: Palladium-Catalyzed N1-Arylation of 4-Substituted Imidazoles

This protocol is adapted from literature procedures for 4-substituted imidazoles and may require optimization for this compound.[3][4]

  • In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and the aryl halide (1.0 eq).

  • The vial is sealed, removed from the glovebox, and the 4-substituted imidazole (1.2 eq) and base (e.g., K₃PO₄, 2.0 eq) are added under an inert atmosphere.

  • Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data Summary (Literature Examples for 4-Substituted Imidazoles)

4-SubstituentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%) (N1:N3)
-CH₃4-BromotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene11095 (>99:1)
-CH₃4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene11092 (>99:1)
-Ph4-BromotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene11098 (>99:1)
Issue 3: Lack of Regioselectivity in C-H Functionalization

Problem: Functionalization occurs at multiple C-H positions (C2 and C5), leading to a mixture of products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Similar Reactivity of C2 and C5 Positions 1. Directed Metalation: If a directing group can be installed, for example at the N1 position, it may be possible to achieve selective ortho-lithiation at the C5 position.[3][8][9][10][11] 2. Steric Control: Introduction of a bulky substituent at the N1 position can sterically hinder the C2 position, potentially favoring functionalization at C5.
Harsh Reaction Conditions 1. Milder Reagents and Lower Temperatures: Employing less reactive reagents and conducting the reaction at lower temperatures can sometimes improve selectivity by favoring the reaction at the most kinetically favorable site.
Issue 4: Over-halogenation or Poor Regioselectivity in Halogenation

Problem: Formation of di- or tri-halogenated products, or a mixture of C2 and C5 halogenated isomers.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Reactivity of the Imidazole Ring 1. Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent (e.g., NBS, NCS, I₂). Use of 1.0-1.1 equivalents is recommended for mono-halogenation. 2. Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-halogenation.
Electronic Effects of the Fluoro Group 1. Protecting Group Strategy: Protecting one of the nitrogen atoms can alter the electronic distribution in the ring and may influence the regioselectivity of halogenation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reaction N-Alkylation / N-Arylation / C-H Functionalization / Halogenation (Select appropriate reagents and conditions) start->reaction workup Quenching Extraction Drying reaction->workup purification Column Chromatography workup->purification analysis NMR, MS, etc. (Determine regiomeric ratio and yield) purification->analysis

Caption: General experimental workflow for the functionalization of this compound.

regioselectivity_logic cluster_N_func N-Functionalization cluster_C_func C-H Functionalization / Halogenation start Functionalization of this compound n_func N-Alkylation or N-Arylation start->n_func c_func C-H Activation or Halogenation start->c_func n1_prod N1-substituted product n_func->n1_prod Favored by: - Steric hindrance at C4 - Pd-catalysis (for arylation) n3_prod N3-substituted product n_func->n3_prod Potential side-product c2_prod C2-substituted product c_func->c2_prod Generally more acidic C-H c5_prod C5-substituted product c_func->c5_prod Alternative reaction site

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-1H-imidazole for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Fluoro-1H-imidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing in the reactor. - Degradation of the product.- Monitor reaction progress using in-situ analytics (e.g., FTIR, HPLC). - Optimize temperature profile; a slight increase may improve rate, but excessive heat can cause degradation. - Ensure adequate agitation for the larger reactor volume. Consider impeller design and speed. - Investigate product stability under the reaction and work-up conditions.
Impurity Formation - Side reactions due to prolonged reaction time or high temperature. - Presence of moisture or other contaminants. - Non-selective fluorination.- Reduce reaction time once the main reaction is complete. - Use anhydrous solvents and reagents. - Re-evaluate the fluorinating agent and reaction conditions for better regioselectivity.
Thermal Runaway - Exothermic nature of the fluorination reaction. - Inadequate heat removal in a larger reactor.- Implement a robust cooling system and monitor the internal temperature closely. - Consider semi-batch or continuous flow processing to manage heat evolution. - Perform reaction calorimetry studies at a small scale to understand the thermal profile.[1][2]
Difficulty in Product Isolation/Purification - Product precipitation or oiling out. - Co-elution of impurities during chromatography.- Adjust solvent composition for work-up and crystallization. - Screen different crystallization solvents and conditions. - Optimize chromatographic conditions (e.g., stationary phase, mobile phase gradient).
Inconsistent Batch-to-Batch Results - Variability in raw material quality. - Poor control over reaction parameters. - Inefficient mixing leading to localized "hot spots".- Qualify all raw materials before use. - Implement strict process controls for temperature, addition rates, and mixing. - Ensure uniform heat distribution throughout the reactor.

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns revolve around the handling of potentially hazardous fluorinating agents and managing the exothermic nature of the reaction.[1][3][4] It is crucial to have appropriate personal protective equipment (PPE), a well-ventilated workspace, and an emergency plan.[5] A thorough risk assessment should be conducted before any scale-up activities.[1]

2. Which fluorinating agents are suitable for the synthesis of this compound on a larger scale?

While various fluorinating agents exist, for larger-scale synthesis, reagents that are relatively stable, selective, and cost-effective are preferred. The choice of agent will influence the reaction conditions and safety protocols. Continuous flow chemistry can make the use of highly reactive but inexpensive reagents like sulfur tetrafluoride safer.

3. How can I improve the regioselectivity of the fluorination to favor the 4-position of the imidazole ring?

Achieving high regioselectivity can be challenging. Strategies to consider include:

  • Use of Protecting Groups: Protecting other reactive sites on the imidazole ring can direct the fluorination to the desired position.[6]

  • Optimization of Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the regioselectivity.

  • Choice of Fluorinating Agent: Some fluorinating agents exhibit higher selectivity for certain positions on a heterocyclic ring.

4. What are the advantages of using a continuous flow reactor for this synthesis?

Continuous flow reactors offer several advantages for scaling up fluorination reactions:

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic or hazardous reactions.[3]

  • Improved Heat Transfer: The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways.[3]

  • Precise Control: Flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, leading to better consistency and yield.[3][7][8]

  • Seamless Scalability: Scaling up can often be achieved by running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel).[7][8]

5. What are the key parameters to monitor during the scale-up process?

Key parameters to monitor include:

  • Internal reaction temperature

  • Addition rates of reagents

  • Agitator speed and power consumption

  • Reaction progress (e.g., via HPLC)

  • Pressure (if applicable)

Experimental Protocols

Representative Batch Synthesis Protocol (Illustrative)

This protocol is a generalized representation and should be optimized for specific laboratory and pilot plant conditions.

  • Reactor Setup: A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas. The reactor is purged with nitrogen.

  • Reaction Mixture: The starting imidazole precursor (1.0 kg) is dissolved in an appropriate anhydrous solvent (10 L) within the reactor.

  • Cooling: The reactor contents are cooled to the desired temperature (e.g., 0-5 °C) using a circulating chiller.

  • Reagent Addition: The fluorinating agent (1.1 equivalents) is added portion-wise or via a dropping funnel over 1-2 hours, maintaining the internal temperature below the specified limit.

  • Reaction: The reaction is stirred at the set temperature and monitored by HPLC until completion (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., a saturated solution of sodium bisulfite).

  • Work-up: The mixture is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Quantitative Data Summary (Illustrative Example)
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material 10 g1 kg
Solvent Volume 100 mL10 L
Fluorinating Agent 1.1 eq1.1 eq
Reaction Temperature 0-5 °C0-5 °C
Reaction Time 2 h3.5 h
Yield (Isolated) 75%70%
Purity (HPLC) >98%>98%

Visualizations

experimental_workflow Experimental Workflow for Batch Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup & Inerting B Charge Imidazole Precursor & Solvent A->B C Cool to 0-5 °C B->C D Slow Addition of Fluorinating Agent C->D E Monitor Reaction by HPLC D->E F Quench Reaction E->F Reaction Complete G Aqueous Work-up F->G H Solvent Removal G->H I Purification (Crystallization/Chromatography) H->I J Final Product: this compound I->J

Caption: Workflow for the batch synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 Action1 Increase reaction time or temperature slightly Q1->Action1 No Q2 Is there evidence of product degradation? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Re-run and re-assess Action2 Lower reaction temperature or shorten work-up time Q2->Action2 Yes Q3 Was mixing adequate? Q2->Q3 No A2_Yes Yes A2_No No End Re-evaluate process Action2->End Action3 Increase agitation speed or improve impeller design Q3->Action3 No Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Managing exothermic reactions during the fluorination of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and to offer troubleshooting for common issues encountered during these sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions of imidazoles often exothermic?

A1: Fluorination reactions, particularly with powerful electrophilic fluorinating agents, are often exothermic due to the formation of a very strong carbon-fluorine bond, which releases a significant amount of energy. The high reactivity of many fluorinating reagents contributes to this exothermicity.

Q2: What are the primary safety concerns when performing fluorination on imidazole substrates?

A2: The primary safety concerns include the potential for runaway reactions due to high exothermicity, the inherent toxicity and reactivity of many fluorinating agents, and the possible generation of hazardous byproducts such as hydrogen fluoride (HF).[1] Some electrophilic reagents, like Selectfluor, can react violently and exothermically with certain common laboratory solvents such as DMF, pyridine, and DMSO.[2][3]

Q3: Which fluorinating agents are commonly used for imidazoles, and how do they differ in reactivity?

A3: Common electrophilic fluorinating agents include Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[4] Selectfluor is a powerful and versatile reagent, while NFSI is considered a milder option.[4][5][6] The choice of reagent can significantly impact the reaction's exothermicity and selectivity. N-F reagents are generally considered safer and easier to handle than molecular fluorine.[7][8]

Q4: How can I minimize the risk of a runaway reaction?

A4: To minimize the risk of a runaway reaction, it is crucial to implement several control measures. These include:

  • Slow addition of the fluorinating agent: This allows for better heat dissipation.

  • Efficient stirring: Ensures uniform temperature distribution throughout the reaction mixture.

  • Low reaction temperatures: Starting at a low temperature (e.g., 0 °C or below) can help control the initial exotherm.

  • Use of a suitable solvent: Choose a solvent that is compatible with the fluorinating agent and can effectively dissipate heat.[3]

  • Reaction monitoring: Close monitoring of the reaction temperature is essential.

Q5: What is the best way to quench a fluorination reaction?

A5: Quenching should be performed carefully at a low temperature. A common method is the slow addition of a saturated aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite, followed by the addition of a base such as sodium bicarbonate to neutralize any acidic byproducts. Always ensure the quenching is done in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: The reaction is too exothermic and difficult to control.
  • Possible Cause: The rate of addition of the fluorinating agent is too fast, or the initial reaction temperature is too high. The concentration of the reagents may also be too high.

  • Solution:

    • Decrease the rate of addition of the fluorinating agent.

    • Lower the initial reaction temperature. Consider starting the reaction at 0 °C or even -78 °C.

    • Dilute the reaction mixture by using a larger volume of a suitable solvent.

    • Consider using a milder fluorinating agent if the substrate is highly reactive.

Issue 2: Low or no yield of the desired fluorinated imidazole.
  • Possible Cause:

    • The fluorinating agent is not active enough for the substrate.

    • The reaction temperature is too low, preventing the reaction from proceeding.

    • The solvent is incompatible with the fluorinating agent.[2]

    • The starting material is not sufficiently soluble in the chosen solvent.

  • Solution:

    • Switch to a more powerful fluorinating agent.

    • Gradually increase the reaction temperature while carefully monitoring for any exotherm.

    • Screen different anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used and generally safe option with many electrophilic fluorinating agents.[2][3]

    • Ensure your starting material is fully dissolved before adding the fluorinating agent.

Issue 3: Formation of multiple products and low regioselectivity.
  • Possible Cause: The imidazole ring has multiple reactive sites, leading to the formation of constitutional isomers. Over-fluorination can also occur, leading to di- or tri-fluorinated products.

  • Solution:

    • The use of directing groups on the imidazole ring can enhance regioselectivity.[2]

    • Carefully control the stoichiometry of the fluorinating agent to avoid over-fluorination.[9]

    • Lowering the reaction temperature may improve selectivity.[2]

    • The choice of fluorinating agent can influence regioselectivity. Experiment with different reagents to find the optimal one for your substrate.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the fluorination of imidazoles using different reagents.

Table 1: Electrophilic Fluorination of Imidazo[1,2-a]pyridines with Selectfluor [10]

SubstrateReagentSolventAdditiveTemperature (°C)Time (h)Yield (%)
Imidazo[1,2-a]pyridineSelectfluorH₂O/CH₃CNDMAP801275
2-Methylimidazo[1,2-a]pyridineSelectfluorH₂O/CH₃CNDMAP801282
2-Phenylimidazo[1,2-a]pyridineSelectfluorH₂O/CH₃CNDMAP801278

Table 2: Electrophilic Fluorination of Imidazole Derivatives with NFSI [11][12]

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Protected ImidazoleNFSILiTMPTHF-78 to rt270-85
Substituted ImidazoleNFSILiTMPTHF-78 to rt265-80

Experimental Protocols

General Procedure for Electrophilic Fluorination of Imidazoles with Selectfluor
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the imidazole substrate (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Selectfluor (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2]

Visualizations

Exothermic_Reaction_Troubleshooting start High Exotherm Observed check_addition_rate Is reagent addition slow? start->check_addition_rate check_temp Is initial temperature low? check_addition_rate->check_temp Yes solution_slow_addition Decrease addition rate check_addition_rate->solution_slow_addition No check_concentration Is concentration appropriate? check_temp->check_concentration Yes solution_lower_temp Lower initial temperature check_temp->solution_lower_temp No solution_dilute Dilute reaction mixture check_concentration->solution_dilute No end_goal Controlled Reaction check_concentration->end_goal Yes solution_slow_addition->end_goal solution_lower_temp->end_goal solution_dilute->end_goal Low_Yield_Troubleshooting start Low or No Yield check_reagent Is fluorinating agent appropriate? start->check_reagent check_temp Is temperature optimal? check_reagent->check_temp Yes solution_change_reagent Use a more reactive agent check_reagent->solution_change_reagent No check_solvent Is solvent compatible? check_temp->check_solvent Yes solution_increase_temp Gradually increase temperature check_temp->solution_increase_temp No solution_change_solvent Screen alternative solvents check_solvent->solution_change_solvent No end_goal Improved Yield check_solvent->end_goal Yes solution_change_reagent->end_goal solution_increase_temp->end_goal solution_change_solvent->end_goal

References

Analytical methods for detecting impurities in 4-Fluoro-1H-imidazole samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical testing of 4-Fluoro-1H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in your samples.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be classified into several categories.[1] Organic impurities may arise from starting materials, by-products of the synthesis (e.g., regioisomers, over-fluorinated or under-fluorinated imidazoles), intermediates, and degradation products.[1][2] Inorganic impurities could originate from catalysts or reagents used in the manufacturing process, while residual solvents are volatile organic compounds used during synthesis or purification.[1]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is often best for comprehensive impurity profiling. The most commonly used methods are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile and thermally sensitive organic impurities.[3] It is considered a gold standard for purity analysis.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities.[6] Given the presence of a fluorine atom, ¹⁹F NMR is particularly advantageous due to its high resolution and wide chemical shift range, which can easily distinguish between different fluorinated species.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information on unknown impurities.[1]

HPLC-Specific Questions

Q3: How do I choose the right HPLC column for analyzing this compound?

A3: For a moderately polar compound like this compound, a reversed-phase (RP) column is the most common choice.[8] A C18 column is a robust starting point.[8] For potentially better peak shape with basic compounds, consider a column with end-capping or a polar-embedded phase.

Q4: What is a typical mobile phase for this analysis?

A4: A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.[9] For example, a gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a common starting point for separating related impurities.[8] Using a buffer helps maintain a consistent ionization state for the analyte and impurities, leading to more stable retention times and better peak shapes.[10]

GC-MS-Specific Questions

Q5: When should I use GC-MS instead of HPLC?

A5: GC-MS is the preferred method for analyzing thermally stable, volatile, and semi-volatile impurities.[11] It is particularly effective for identifying residual solvents from the manufacturing process, which may not be detectable by HPLC with a standard UV detector.

Q6: Does my this compound sample require derivatization for GC-MS analysis?

A6: this compound has a polar N-H group which can cause peak tailing on standard non-polar GC columns. While it may be volatile enough for direct analysis, derivatization (e.g., silylation) can improve peak shape and thermal stability. However, it's often preferable to first try the analysis without derivatization on a more polar GC column (e.g., a "WAX" or polyethylene glycol phase) to avoid complicating the sample preparation.

NMR-Specific Questions

Q7: Why is ¹⁹F NMR useful for this specific compound?

A7: ¹⁹F NMR offers extremely high resolution for analyzing fluorinated pharmaceuticals.[6] It has a much wider chemical shift range compared to ¹H NMR, which minimizes signal overlap.[7] This makes it highly effective for detecting and quantifying fluorine-containing impurities, even at low levels, as each unique fluorinated compound will give a distinct signal.[7]

Q8: Can I use ¹H NMR for quantitative analysis (qNMR) of impurities?

A8: Yes, quantitative ¹H NMR (qNMR) can be used, but it can be challenging. Signals from impurities may be obscured by the main component's signals or other impurities due to the narrow chemical shift range of ¹H NMR.[6][7] It is most effective when the impurity has a unique, well-resolved proton signal that can be integrated accurately against a certified internal standard.

Troubleshooting Guides

HPLC Troubleshooting

Q: I'm seeing significant peak tailing in my chromatogram. What could be the cause?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[12]

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column can interact with the basic imidazole ring.

    • Solution: Lower the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to suppress the ionization of silanols.[10] Alternatively, add a basic competitor like triethylamine (TEA) to the mobile phase in low concentrations (10-25 mM) or use a high-purity, end-capped column designed to minimize silanol activity.[10]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Cause 3: Column Contamination: Strongly retained compounds from previous injections can accumulate on the column.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[13] Using a guard column can help protect the analytical column from contamination.[14]

Q: My retention times are drifting between injections. How can I fix this?

A: Retention time drift can compromise the reliability of your results.

  • Cause 1: Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase, especially when changing solvents or starting a new run.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.[13][14]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[13] If using an online mixer, ensure it is functioning correctly by purging the system.[13]

  • Cause 3: Temperature Fluctuations: The column temperature can affect retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[13]

Q: I see "ghost peaks" in my gradient elution blank runs. Where are they coming from?

A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run.

  • Cause 1: Contaminated Mobile Phase: Impurities in your solvents (especially water) can concentrate on the column at low organic concentrations and elute as the gradient strength increases.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.

  • Cause 2: Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injector or on the column.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent.[15] Inject blanks between samples to check for carryover.

  • Cause 3: Late Elution: A peak from a previous injection may be eluting very late in the current run.

    • Solution: Extend the run time or add a high-organic flush at the end of your gradient program to ensure all components have eluted.[10]

GC-MS Troubleshooting

Q: My peaks are broad or show tailing. What should I investigate?

A: Poor peak shape in GC can result from several factors.

  • Cause 1: Improper Injection Technique: A slow injection can cause the sample band to broaden before it reaches the column.

    • Solution: Ensure the autosampler is injecting at a fast speed. If injecting manually, do so quickly and smoothly.

  • Cause 2: Column Contamination/Degradation: The column's stationary phase may be contaminated or degraded.

    • Solution: Bake out the column at its maximum recommended temperature. If this doesn't help, trim the first few centimeters from the column inlet or replace the column.

  • Cause 3: Active Sites: Active sites in the inlet liner or on the column can cause tailing for polar compounds.

    • Solution: Use a deactivated inlet liner and consider using a column specifically designed for analyzing basic compounds.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for method development. It must be validated for your specific application.

  • Instrumentation & Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid (or other suitable buffer components).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 60% B

      • 20-22 min: 60% to 95% B

      • 22-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or scan with DAD to find optimal wavelength).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Water:Acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for identifying residual solvents and other volatile organic impurities.

  • Instrumentation & Materials:

    • GC system with a Mass Spectrometric detector.

    • Capillary GC column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • High-purity helium as carrier gas.

    • Suitable solvent for sample dissolution (e.g., Dimethyl sulfoxide - DMSO).

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35-400 amu.

  • Sample Preparation:

    • Sample Solution: Accurately weigh and dissolve the this compound sample in DMSO to a final concentration of approximately 20 mg/mL.

Data Presentation

Table 1: Comparison of Key Analytical Techniques for Impurity Profiling

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Quantification of known and unknown non-volatile organic impurities.High precision and robustness; wide applicability; excellent for purity determination.[4]Requires chromophores for UV detection; structural identification is limited.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity; excellent for structural elucidation of volatile compounds via mass spectral libraries.[16]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[17]
LC-MS Identification and quantification of a wide range of impurities.Combines HPLC separation with MS identification; provides molecular weight data.[1]More complex instrumentation; matrix effects can cause ion suppression.
¹⁹F NMR Structural elucidation and quantification of fluorinated impurities.Very high resolution and sensitivity for fluorine; simplifies complex spectra.[6][7]Requires specialized equipment; lower throughput than chromatography.

Table 2: Representative HPLC Method Validation Parameters (Illustrative Data)

Note: These values are for illustration only. Actual performance must be determined during method validation.

ParameterTypical Acceptance CriteriaExample Result
Limit of Detection (LOD) S/N ≥ 30.01%
Limit of Quantification (LOQ) S/N ≥ 100.03%
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Precision (%RSD) ≤ 2.0% for API, ≤ 10.0% for impurities at LOQ0.5% (API), 4.5% (Impurity)
Accuracy (% Recovery) 98.0 - 102.0%100.5%

Visualizations

Workflow cluster_start Start cluster_analysis Analysis Phase cluster_end Reporting Sample Sample of This compound Method Select Method (HPLC, GC-MS, NMR) Sample->Method Prep Sample Preparation Method->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Interpretation & Impurity ID Analysis->Data Report Final Report Data->Report

Caption: General workflow for impurity analysis of this compound.

Troubleshooting Start HPLC Peak Tailing Observed Cause1 Check Mobile Phase pH. Is it > 4? Start->Cause1 Solution1 Lower pH to 2-3 with acid to suppress silanol ionization. Cause1->Solution1 Yes Cause2 Check Column Load. Is sample conc. high? Cause1->Cause2 No End Peak Shape Improved Solution1->End Solution2 Dilute sample or reduce injection volume. Cause2->Solution2 Yes Cause3 Check for secondary interactions. Cause2->Cause3 No Solution2->End Solution3 Use end-capped column or add mobile phase modifier (e.g., TEA). Cause3->Solution3 Solution3->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated Imidazoles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of fluorinated imidazoles and their non-fluorinated analogs, highlighting the profound impact of fluorination on key drug-like properties. By examining experimental data, we illustrate how this unique halogen can unlock significant advantages in potency, metabolic stability, and physicochemical characteristics.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, and a ligand for metal ions, makes it a versatile component for interacting with biological targets. However, non-fluorinated imidazoles can suffer from metabolic liabilities and suboptimal physicochemical properties. The introduction of fluorine can dramatically alter these characteristics, leading to improved drug candidates.

Enhanced Biological Potency: A Case Study in Kinase Inhibition

Fluorination can significantly enhance the binding affinity and inhibitory potency of imidazole-based drugs. The strong electron-withdrawing nature of fluorine can modulate the pKa of the imidazole ring, influencing its interaction with target proteins. Additionally, fluorine can form favorable orthogonal multipolar interactions with protein backbones, further stabilizing the drug-target complex.

A compelling example is seen in the development of p38 MAP kinase inhibitors. While not a direct comparison of a single fluorinated versus non-fluorinated analog, a study on trifluoromethylated imidazole derivatives provides insight into the potency that fluorination can confer. The well-characterized inhibitor SB203580, which contains a fluorinated phenyl group and a pyridinyl imidazole core, demonstrates potent inhibition of p38 MAP kinase. In a comparative study, a newly synthesized N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative, compound AA6 , also showed considerable p38 kinase inhibitory activity.[1][2]

CompoundTargetIC50 (nM)
SB203580 (Adezmapimod)p38 MAP Kinase222.44 ± 5.98
Compound AA6p38 MAP Kinase403.57 ± 6.35

This table illustrates the potent inhibitory activity of fluorinated imidazole compounds against p38 MAP kinase. Data from a study on novel imidazole derivatives.[1][2]

Modulating Physicochemical Properties: pKa and Lipophilicity

The introduction of fluorine has a profound and predictable effect on the acidity (pKa) and lipophilicity (logP) of the imidazole ring. These parameters are critical for a drug's solubility, permeability, and ultimately, its oral bioavailability.

pKa Modulation

Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the imidazole ring, making it less basic. This can be advantageous in several ways. A lower pKa can reduce unwanted interactions with off-target proteins and improve cell permeability by decreasing the proportion of the charged species at physiological pH.

Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity is context-dependent. While replacing a hydrogen atom with a fluorine atom on an aromatic ring generally increases the logP, making the molecule more lipophilic, the overall impact depends on the specific structural context. This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of a drug can be significantly extended. This leads to lower clearance, improved oral bioavailability, and a more favorable dosing regimen.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data presented, the following are detailed methodologies for the key experiments cited.

In Vitro p38 MAP Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38 MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP and appropriate kinase substrate (e.g., ATF2)

  • Test compounds (fluorinated and non-fluorinated imidazoles)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a known amount of the test compound in deionized water or a suitable co-solvent.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base, recording the pH at regular volume increments.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Dissolve a known amount of the test compound in either water or n-octanol.

  • Add an equal volume of the other solvent to a centrifuge tube.

  • Shake the tube vigorously for a set period to allow for partitioning.

  • Centrifuge the tube to separate the two phases.

  • Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

  • Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the degradation rate constant and calculate the in vitro half-life.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the context in which fluorinated imidazoles operate and how they are evaluated, the following diagrams are provided.

BRAF_V600E_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E Constitutively Active (RAS Independent) MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Activates Imidazole_Inhibitor Fluorinated Imidazole Inhibitor Imidazole_Inhibitor->BRAF_V600E Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Increased Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

BRAF V600E Signaling Pathway and Inhibition

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis Synth_NonF Synthesize Non-Fluorinated Imidazole Analog Purify_Characterize Purify and Characterize (NMR, MS, etc.) Synth_NonF->Purify_Characterize Synth_F Synthesize Fluorinated Imidazole Analog Synth_F->Purify_Characterize pKa_LogP Determine pKa and logP Purify_Characterize->pKa_LogP Metabolic_Stability Assess Metabolic Stability (Liver Microsomes) Purify_Characterize->Metabolic_Stability Biological_Activity Measure Biological Activity (e.g., IC50) Purify_Characterize->Biological_Activity Compare_Data Compare Physicochemical and Biological Data pKa_LogP->Compare_Data Metabolic_Stability->Compare_Data Biological_Activity->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Data->SAR_Analysis

Workflow for Comparing Imidazole Analogs

SAR_Logic cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Pharmacological Profile start Imidazole Scaffold fluorination Introduce Fluorine start->fluorination pka Lower pKa (Less Basic) fluorination->pka logp Modulated logP (Increased Lipophilicity) fluorination->logp metabolism Blocked Metabolic Site fluorination->metabolism permeability Enhanced Cell Permeability pka->permeability logp->permeability binding Improved Binding Affinity (Potency) logp->binding stability Increased Metabolic Stability (Half-life) metabolism->stability end Optimized Drug Candidate permeability->end binding->end stability->end

Structure-Activity Relationship Logic

References

A comparative study of the metabolic stability of fluorinated versus non-fluorinated imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Fluorination: A Key Strategy to Enhance Metabolic Stability of Imidazoles

A comparative analysis of fluorinated and non-fluorinated imidazole derivatives reveals a significant improvement in metabolic stability with the introduction of fluorine atoms. This enhancement is primarily attributed to the strength of the carbon-fluorine bond, which effectively blocks metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP450) enzymes. [1][2]

The strategic incorporation of fluorine into imidazole-containing drug candidates is a widely adopted strategy in medicinal chemistry to improve their pharmacokinetic profiles.[2][3][4] By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the molecule's resistance to degradation by liver enzymes is increased, often leading to a longer half-life and improved bioavailability.[1][2][5] This guide provides a comparative overview, supported by experimental data and detailed protocols, to illustrate the impact of fluorination on the metabolic stability of imidazoles.

Comparative Metabolic Stability Data

The following table summarizes in vitro data from studies on various compounds, illustrating the general principle that fluorination enhances metabolic stability, which is applicable to imidazoles. The data consistently demonstrates that fluorinated analogs exhibit longer half-lives (t½) and lower intrinsic clearance (CLint) compared to their non-fluorinated counterparts when incubated with liver microsomes.

Compound PairModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)SpeciesReference
RisperidoneNon-fluorinated--Human[6]
9-FluororisperidoneFluorinated16-fold more stable-Human[6]
CelecoxibNon-fluorinated--Human[6]
4'-FluorocelecoxibFluorinated4-fold more stable-Human[6]
MidazolamNon-fluorinatedMetabolized at the same rate by CYP3A4-Human[6]
1'-FluoromidazolamFluorinatedMore stable in CYP3A5 incubations-Human[6]

Note: While direct comparative data for a single set of fluorinated and non-fluorinated imidazoles was not available in a single publication, the provided data for other relevant compounds clearly demonstrates the established principle of increased metabolic stability upon fluorination.[6]

The Role of Cytochrome P450 in Imidazole Metabolism

Cytochrome P450 enzymes, primarily found in the liver, are the major family of enzymes responsible for the phase I metabolism of many drugs, including those containing an imidazole moiety.[7][8][9] These enzymes catalyze oxidative reactions, such as hydroxylation, at susceptible sites on the drug molecule. The imidazole ring itself can also interact with and inhibit certain CYP450 isozymes.[7][8][10]

cluster_0 Non-Fluorinated Imidazole Metabolism cluster_1 Fluorinated Imidazole Metabolism Non-Fluorinated Imidazole Non-Fluorinated Imidazole Metabolically Labile Site (C-H) Metabolically Labile Site (C-H) Non-Fluorinated Imidazole->Metabolically Labile Site (C-H) Vulnerable to Attack Oxidative Metabolism Oxidative Metabolism Metabolically Labile Site (C-H)->Oxidative Metabolism CYP450 Enzymes CYP450 Enzymes CYP450 Enzymes->Oxidative Metabolism Hydroxylated Metabolite Hydroxylated Metabolite Oxidative Metabolism->Hydroxylated Metabolite Rapid Clearance Rapid Clearance Hydroxylated Metabolite->Rapid Clearance Fluorinated Imidazole Fluorinated Imidazole Blocked Site (C-F) Blocked Site (C-F) Fluorinated Imidazole->Blocked Site (C-F) Resistant to Attack Metabolism Blocked Metabolism Blocked Blocked Site (C-F)->Metabolism Blocked CYP450 Enzymes_F CYP450 Enzymes CYP450 Enzymes_F->Metabolism Blocked Increased Stability Increased Stability Metabolism Blocked->Increased Stability Slower Clearance Slower Clearance Increased Stability->Slower Clearance

Metabolic fate of fluorinated vs. non-fluorinated imidazoles.

Fluorination at a metabolically susceptible position replaces a carbon-hydrogen bond with a much stronger carbon-fluorine bond.[2][5][11] This substitution sterically and electronically shields the molecule from CYP450-mediated oxidation, leading to a more metabolically robust compound.[1]

Experimental Protocols

A standard and widely used method to assess the metabolic stability of compounds is the in vitro liver microsomal stability assay.[12][13][14] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.[9][15]

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated imidazole analogs.

Materials:

  • Test compounds (fluorinated and non-fluorinated imidazoles)

  • Pooled liver microsomes (human, rat, or mouse)[12][13]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[16]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][16]

  • Ice-cold acetonitrile or methanol (for reaction termination)[12]

  • Control compounds (e.g., a high-turnover compound like imipramine and a low-turnover compound)[17]

  • Analytical instruments: LC-MS/MS system for quantification[18][19][20]

Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO). Further dilute to working concentrations (e.g., 1 µM) in buffer.[16]

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[12]

  • Incubation:

    • Pre-warm the diluted microsomal solution and test compound solutions at 37°C for approximately 10 minutes.[17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compounds.[21]

    • Incubate the reaction mixture at 37°C with gentle shaking.[16]

    • Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13][21]

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding a 2-3 fold volume of ice-cold acetonitrile (containing an internal standard) to the aliquot.[12][16]

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the proteins.[12]

    • Collect the supernatant for LC-MS/MS analysis.[12]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19][20][22]

    • Determine the rate of disappearance by plotting the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.[21]

A Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound) B Pre-warm Microsomes and Compound at 37°C A->B C Initiate Reaction by Adding NADPH B->C D Incubate at 37°C with Shaking C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Terminate Reaction with Cold Acetonitrile (+ Internal Standard) E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Data Analysis (Calculate t½ and CLint) I->J

Workflow for the in vitro microsomal stability assay.
Conclusion

The strategic incorporation of fluorine into imidazole-based molecules is a proven and effective method for enhancing metabolic stability.[2][23] By blocking sites prone to CYP450-mediated oxidation, fluorination leads to a more robust drug candidate with an improved pharmacokinetic profile. The in vitro microsomal stability assay is an essential tool in early drug discovery to quantify this improvement and guide the selection of candidates with a higher probability of in vivo success.[9][14][18]

References

In Silico Showdown: 4-Fluoro-imidazoles Versus Other Halogenated Congeners in Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

For scientists and professionals in drug development, the nuanced dance of molecular interactions is a central theme. The substitution of a single atom can dramatically alter the binding affinity of a compound to its protein target, a critical factor in the efficacy of a therapeutic agent. This guide provides an in-silico-focused comparison of the binding affinity of 4-fluoro-imidazoles against their chloro, bromo, and iodo counterparts. By leveraging computational models and examining the underlying principles of halogen bonding, we can delineate the subtle yet significant differences these halogens impart on molecular recognition.

The Halogen Effect: A Comparative Analysis of Binding Affinities

The introduction of a halogen atom to the C4 position of an imidazole ring significantly influences its electronic properties and, consequently, its ability to interact with biological targets. The primary non-covalent interaction at play is the halogen bond, a directional interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a protein, such as a backbone carbonyl or a charged amino acid residue. The strength of this bond is a key determinant of binding affinity.

Halogen SubstituentElectronegativityPolarizabilityC-X Bond Length (Å)Predicted Relative Binding AffinityRationale
Fluorine (F) 3.980.561.35LowerHigh electronegativity and low polarizability result in a weak or non-existent σ-hole, limiting the potential for strong halogen bonding.
Chlorine (Cl) 3.162.181.72Moderate to HighA good balance of electronegativity and polarizability allows for the formation of effective halogen bonds. Some studies on imidazole-thiazole hybrids suggest slightly enhanced activity for chloro derivatives compared to fluoro derivatives.[1]
Bromine (Br) 2.963.051.87HighIncreased polarizability and a more pronounced σ-hole lead to stronger halogen bonds compared to chlorine.
Iodine (I) 2.664.902.07HighestThe largest and most polarizable of the common halogens, iodine forms the strongest halogen bonds, often leading to the highest binding affinities in a series of halogenated compounds. A detailed computational guide on 4-iodo-1H-imidazole highlights the significance of its halogen bonding capability.

In Silico Experimental Protocol: A Roadmap for Comparative Analysis

To definitively determine the binding affinities of 4-halo-imidazoles for a specific protein target, a structured in silico experimental workflow is essential. The following protocol outlines a standard and robust methodology for such a comparative study.

1. Protein and Ligand Preparation:

  • Protein Selection and Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
  • Ligand Preparation: Generate 3D structures of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-imidazole. Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94).

2. Molecular Docking:

  • Binding Site Identification: Identify the binding site on the target protein, either from the co-crystallized ligand in the PDB structure or using a binding site prediction tool.
  • Docking Simulation: Perform molecular docking for each halo-imidazole ligand into the identified binding site using software such as AutoDock Vina or Glide. Generate multiple binding poses for each ligand.
  • Scoring and Analysis: Rank the binding poses based on their docking scores (e.g., binding energy in kcal/mol). Analyze the top-ranked poses to identify key interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds.

3. Molecular Dynamics (MD) Simulation:

  • System Setup: Create a simulation system for the protein-ligand complex of the top-ranked pose for each halo-imidazole. Solvate the system in a water box and add counter-ions to neutralize the charge.
  • Simulation Protocol: Perform an energy minimization of the system, followed by a short period of heating and equilibration. Run a production MD simulation for an extended period (e.g., 100 ns) to observe the dynamic behavior of the complex.
  • Trajectory Analysis: Analyze the MD simulation trajectories to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key interactions over time.

4. Binding Free Energy Calculation:

  • MM/PBSA or MM/GBSA: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy for each complex from the MD simulation trajectories. This provides a more accurate estimation of binding affinity than docking scores alone.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical in silico drug design workflow and the nature of halogen bonding.

InSilico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_energy 4. Binding Energy Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Scoring Scoring & Analysis Docking->Scoring MD_Sim MD Simulation Scoring->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Binding_Energy Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory_Analysis->Binding_Energy

In Silico Drug Design Workflow

Schematic of a Halogen Bond

References

Benchmarking 4-Fluoro-1H-imidazole in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 4-Fluoro-1H-imidazole against its non-fluorinated counterpart, imidazole, and the commonly used organocatalyst 4-Dimethylaminopyridine (DMAP). The analysis focuses on the well-characterized hydrolysis of p-nitrophenyl acetate (PNPA) as a model reaction, offering insights into the electronic effects of fluorination on catalytic efficiency.

The introduction of a fluorine atom to the imidazole ring is a strategic modification aimed at modulating the electronic properties and, consequently, the catalytic activity of the molecule. Fluorine's high electronegativity is expected to influence the pKa of the imidazole nitrogen, which plays a crucial role in its catalytic mechanism. This guide summarizes available quantitative data, provides detailed experimental protocols for the benchmark reaction, and visualizes the catalytic pathway.

Comparative Catalytic Performance

The catalytic efficiency of this compound is benchmarked against imidazole and DMAP in the hydrolysis of p-nitrophenyl acetate. This reaction is widely used for evaluating the activity of nucleophilic catalysts. The performance is assessed based on key kinetic parameters, providing a clear comparison of their catalytic prowess.

CatalystSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate
4-Dimethylaminopyridine (DMAP)4.4440
Imidazole0.110
This compound ~0.01 (Estimated) 1
Uncatalyzed0.00010.01

The Catalytic Role of Imidazole Derivatives in Ester Hydrolysis

The hydrolysis of p-nitrophenyl acetate by imidazole-based catalysts proceeds through a nucleophilic catalysis pathway. The catalytically active species is the neutral form of the imidazole, where the lone pair of electrons on one of the nitrogen atoms initiates a nucleophilic attack on the carbonyl carbon of the ester. This forms a transient N-acylimidazolium intermediate, which is then rapidly hydrolyzed by water to release the carboxylic acid and regenerate the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Ester p-Nitrophenyl Acetate Intermediate N-Acyl-4-fluoroimidazolium Intermediate Ester->Intermediate Nucleophilic Attack Catalyst This compound Catalyst->Intermediate Product1 p-Nitrophenolate Intermediate->Product1 Leaving Group Departure Product2 Acetic Acid Intermediate->Product2 Hydrolysis Regenerated_Catalyst Regenerated Catalyst Product2->Regenerated_Catalyst Water H₂O Water->Product2

Catalytic cycle for the hydrolysis of p-nitrophenyl acetate.

Experimental Protocols

The following is a generalized experimental protocol for determining the catalytic rate of hydrolysis of p-nitrophenyl acetate. This can be adapted to compare this compound with other catalysts.

Materials:

  • p-Nitrophenyl acetate (PNPA)

  • Catalyst (this compound, Imidazole, or DMAP)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 400 nm

  • Cuvettes

  • Micropipettes

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PNPA in a suitable solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare stock solutions of the catalysts in the buffer solution.

    • Prepare the buffer solution at the desired pH and ionic strength.

  • Kinetic Measurement:

    • Set the spectrophotometer to measure absorbance at 400 nm, the wavelength at which the product, p-nitrophenolate, absorbs.

    • Equilibrate the buffer solution and catalyst solution to the desired reaction temperature in a cuvette.

    • Initiate the reaction by adding a small volume of the PNPA stock solution to the cuvette.

    • Immediately start recording the absorbance at regular time intervals.

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The concentration of the product (p-nitrophenolate) can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of p-nitrophenolate at 400 nm.

    • The pseudo-first-order rate constant (k_obs) is obtained by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The second-order rate constant (k₂) is determined by plotting k_obs against the concentration of the catalyst. The slope of this line represents k₂.

Experimental_Workflow Start Start: Prepare Solutions PNPA_Sol PNPA Stock Solution (in Acetonitrile) Start->PNPA_Sol Catalyst_Sol Catalyst Stock Solution (in Buffer) Start->Catalyst_Sol Buffer_Sol Buffer Solution (pH 7.0) Start->Buffer_Sol Spectro_Setup Set Spectrophotometer to 400 nm Buffer_Sol->Spectro_Setup Reaction_Mix Mix Buffer and Catalyst in Cuvette Spectro_Setup->Reaction_Mix Initiate Add PNPA to Initiate Reaction Reaction_Mix->Initiate Measure Record Absorbance vs. Time Initiate->Measure Analysis Data Analysis Measure->Analysis Rate_Calc Calculate Initial Rate Analysis->Rate_Calc k_obs_Calc Determine k_obs Analysis->k_obs_Calc k2_Calc Determine k₂ k_obs_Calc->k2_Calc End End: Compare Catalytic Activity k2_Calc->End

Workflow for kinetic analysis of PNPA hydrolysis.

Discussion

The electron-withdrawing nature of the fluorine atom in this compound is expected to decrease the pKa of the imidazole ring compared to the unsubstituted imidazole. A lower pKa implies a lower basicity and nucleophilicity of the catalytically active nitrogen atom. Consequently, this compound is predicted to be a less effective catalyst for the hydrolysis of p-nitrophenyl acetate compared to imidazole.

This is in stark contrast to DMAP, which is a significantly more potent catalyst due to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. The expected trend in catalytic activity is therefore: DMAP > Imidazole > this compound.

A Comparative Analysis of 4-Fluoro-1H-imidazole and 2-Fluoro-1H-imidazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This comprehensive guide offers a detailed comparative analysis of the physicochemical properties, synthesis, and potential biological activities of 4-Fluoro-1H-imidazole and 2-Fluoro-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document collates available data to facilitate informed decisions in the selection and application of these fluorinated heterocyclic compounds.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the imidazole ring significantly influences the electronic properties and reactivity of these isomers. While both share the same molecular formula and weight, their structural differences are expected to manifest in differing pKa, logP, and chemical stability. Below is a summary of their computed physicochemical properties.

PropertyThis compound2-Fluoro-1H-imidazoleData Source
Molecular Formula C₃H₃FN₂C₃H₃FN₂PubChem[1]
Molecular Weight 86.07 g/mol 86.07 g/mol PubChem[1][2]
XLogP3 0.50.5PubChem[1][2]
Hydrogen Bond Donor Count 11PubChem[1][2]
Hydrogen Bond Acceptor Count 22PubChem[1][2]
Topological Polar Surface Area 28.7 Ų28.7 ŲPubChem[1][2]
Predicted pKa (strongest acidic) 12.42 ± 0.10Not available
Predicted pKa (strongest basic) Not availableNot available

It has been noted that fluoroimidazoles are generally weaker bases and stronger acids than their bromo-substituted counterparts, a consequence of the strong inductive effect of the fluorine atom.[3]

Synthesis and Reactivity: A Key Distinction

Both this compound and 2-Fluoro-1H-imidazole can be synthesized from their corresponding amino-imidazole precursors via a diazotization reaction followed by a Balz-Schiemann reaction.[3] This common synthetic pathway, however, yields products with markedly different chemical stabilities.

A significant distinction lies in their reactivity towards nucleophiles. 2-Fluoro-1H-imidazole is characterized by its lability and susceptibility to nucleophilic substitution at the C2 position, proceeding through an addition-elimination mechanism.[3] This heightened reactivity suggests its potential as an electrophilic warhead for covalent inhibitors in drug design.[4] In stark contrast, this compound is reported to be highly stable, showing much lower susceptibility to nucleophilic attack.[3]

G cluster_synthesis General Synthesis Workflow Amino-imidazole Amino-imidazole Diazonium Salt Diazonium Salt Amino-imidazole->Diazonium Salt 1. NaNO2, HBF4 2. Diazotization Fluoro-imidazole Fluoro-imidazole Diazonium Salt->Fluoro-imidazole Heat or UV light (Balz-Schiemann Reaction)

A generalized workflow for the synthesis of fluoroimidazoles.
Experimental Protocols

General Protocol for the Synthesis of Fluoroimidazoles via Balz-Schiemann Reaction:

This protocol is a generalized procedure based on established methods for the synthesis of fluoro-heterocycles.[3]

  • Diazotization: The starting amino-imidazole (2-amino-1H-imidazole or 4-amino-1H-imidazole) is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (typically 0-5 °C).

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while vigorously stirring. The temperature is maintained below 5 °C to facilitate the formation of the corresponding diazonium tetrafluoroborate salt.

  • The reaction progress is monitored, and upon completion, the precipitated diazonium salt is collected by filtration.

  • Fluoro-dediazoniation (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate salt is then subjected to thermal or photochemical decomposition. Heating the salt, often in an inert solvent or as a solid, or irradiating it with UV light, leads to the evolution of nitrogen gas and boron trifluoride, yielding the desired fluoro-imidazole.

  • Work-up and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure fluoro-imidazole isomer.

Comparative Biological Activity and Applications

While direct comparative studies on the biological activity of this compound and 2-Fluoro-1H-imidazole are not extensively documented, their differing chemical properties suggest distinct potential applications in drug discovery.

The high stability of the C-F bond in This compound makes it an attractive candidate for incorporation into metabolically robust molecules. The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties.

Conversely, the reactivity of 2-Fluoro-1H-imidazole makes it a compelling tool for the design of targeted covalent inhibitors.[4] The labile fluorine atom can act as a leaving group upon nucleophilic attack by a suitably positioned amino acid residue (e.g., cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition. This approach has gained significant traction in the development of highly specific and potent therapeutic agents.

The differential effects of positional isomerism on biological activity have been observed in related compounds. For instance, a study on methylimidazole isomers demonstrated that 4-methylimidazole exhibited higher cytotoxicity in zebrafish larvae compared to 2-methylimidazole. This highlights that even subtle changes in substituent position on the imidazole ring can lead to significant differences in biological outcomes.

G cluster_pathway Hypothetical Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Binds Substrate Inactivated_Enzyme Inactivated Enzyme Enzyme->Inactivated_Enzyme Covalent Modification Substrate Substrate Substrate->Enzyme 2-Fluoro-1H-imidazole_Inhibitor 2-Fluoro-1H-imidazole (Covalent Inhibitor) 2-Fluoro-1H-imidazole_Inhibitor->Enzyme

References

Cross-Reactivity Analysis of 4-Fluoro-1H-imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the imidazole scaffold in 4-Fluoro-1H-imidazole derivatives can significantly alter their physicochemical properties, influencing their binding affinity, selectivity, and overall pharmacological profile. Understanding the cross-reactivity of these compounds is paramount in drug discovery to identify potential off-target effects and to develop more selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by available experimental data and detailed methodologies.

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound derivatives and closely related analogs against various biological targets.

Table 1: Adrenergic Receptor Binding Affinities of Imidazole-Based 4-Fluoropyrazole Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax)
15a α1A Adrenergic-983%
α1B Adrenergic->10,000-
α1D Adrenergic->10,000-
α2 Adrenergic->10,000-
15b α1A Adrenergic51760%
α1B Adrenergic->10,000-
α1D Adrenergic->10,000-
α2 Adrenergic->10,000-

Data from a study by Roberts et al. The compounds are potent and selective partial agonists of the α1A adrenergic receptor.

Table 2: Imidazoline I2 Receptor Affinity of a Fluorinated Imidazole Derivative

CompoundTargetBinding Affinity
2-(3-fluoro-4-tolyl)-4,5-dihydro-1H-imidazoleImidazoline I2 Receptor (I2R)High and selective affinity[1]

This derivative demonstrates the potential for fluorinated imidazoles to interact with other receptor systems.

Table 3: Anticancer and Antifungal Activity of Various Fluorinated Imidazole Derivatives

Compound ClassTarget/ActivityPotency (IC50)
Fused imidazole-imidazo[1,2-c][2][3][4]triazolesEGFR kinase inhibition0.38 - 0.42 µM[2]
Fluorinated imidazole[4,5f][2][5]phenanthrolinesInhibition of liver cancer cell growth~0.29 µM[3]
Flutrimazole (a fluorinated imidazole)Inhibition of fungal lanosterol 14α-demethylase0.071 µM[6]

These findings highlight the broad biological activity of fluorinated imidazole derivatives and the importance of screening for cross-reactivity against a panel of kinases and enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity analysis of this compound derivatives.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.[2][3][4][7][8]

1. Membrane Preparation:

  • Tissues (e.g., rat cerebral cortex) or cultured cells expressing the adrenergic receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate.

  • Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (this compound derivative).

  • Total binding is determined in the absence of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand for the target receptor.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 membranes Isolated Membranes centrifuge2->membranes setup Assay Setup (96-well plate) membranes->setup components Add: - Membranes - Radioligand - Test Compound setup->components incubate Incubation to Equilibrium components->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation ligand This compound Derivative (Ligand) ligand->gpcr Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Simplified GPCR signaling cascade upon ligand binding.

References

DFT analysis comparing the reactivity of different positional isomers of fluoroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and reactivity is paramount. The introduction of a fluorine atom to a bioactive scaffold, such as imidazole, can dramatically alter its physicochemical properties, influencing everything from metabolic stability to target binding affinity. This guide provides a comparative analysis of the reactivity of positional isomers of fluoroimidazole—specifically 2-fluoroimidazole, 4-fluoroimidazole, and 5-fluoroimidazole—through the lens of Density Functional Theory (DFT).

The strategic placement of fluorine can lead to significant changes in the electron distribution within the imidazole ring, thereby modifying its reactivity towards electrophiles and nucleophiles. DFT calculations serve as a powerful in silico tool to predict and rationalize these differences, offering insights that can guide synthetic efforts and drug design.

Unveiling Reactivity Through Global Descriptors

A molecule's reactivity can be quantified using a variety of descriptors derived from the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap (ΔE) generally signifies higher reactivity and lower kinetic stability.[1][2] Other key global reactivity descriptors include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.[1]

Comparative Analysis of Fluoroimidazole Isomers

The following table summarizes the calculated global reactivity descriptors for the positional isomers of fluoroimidazole. These values provide a quantitative basis for comparing their relative reactivity.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity Index (ω)
2-Fluoroimidazole-7.25-0.856.403.201.28
4-Fluoroimidazole-7.10-1.056.053.031.45
5-Fluoroimidazole-7.18-0.986.203.101.38

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the comparative analysis enabled by DFT.

From this data, 4-fluoroimidazole, with the smallest HOMO-LUMO gap and the highest electrophilicity index, is predicted to be the most reactive of the three isomers. Conversely, 2-fluoroimidazole, possessing the largest energy gap, is expected to be the most kinetically stable.

Pinpointing Reactive Sites: Local Reactivity Descriptors

While global descriptors provide an overall picture of reactivity, local descriptors, such as the Molecular Electrostatic Potential (MEP) and Fukui functions, identify the specific atomic sites prone to electrophilic or nucleophilic attack. The MEP visually represents the charge distribution on the molecule's surface, with regions of negative potential (electron-rich) being susceptible to electrophilic attack and positive regions (electron-deficient) being targets for nucleophiles.

Experimental and Computational Protocols

The insights presented in this guide are predicated on a robust computational methodology.

Density Functional Theory (DFT) Calculation Protocol
  • Geometry Optimization: The molecular geometry of each fluoroimidazole isomer is optimized to find its lowest energy conformation. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p).

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized geometries. These energies are then used to determine the global reactivity descriptors.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the molecule to visualize the regions of positive and negative electrostatic potential.

Visualizing the Concepts

To further clarify the topics discussed, the following diagrams illustrate the positional isomers of fluoroimidazole and the general workflow of a DFT-based reactivity analysis.

Fluoroimidazole_Isomers cluster_2F 2-Fluoroimidazole cluster_4F 4-Fluoroimidazole cluster_5F 5-Fluoroimidazole node_2F node_2F node_4F node_4F node_5F node_5F

Positional isomers of fluoroimidazole.

DFT_Workflow start Define Fluoroimidazole Isomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mep Molecular Electrostatic Potential (MEP) Analysis geom_opt->mep fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis freq_calc->fmo global_desc Calculate Global Reactivity Descriptors (ΔE, η, ω) fmo->global_desc comparison Comparative Reactivity Analysis global_desc->comparison local_desc Identify Local Reactive Sites mep->local_desc local_desc->comparison

DFT workflow for reactivity analysis.

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluoro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4-Fluoro-1H-imidazole (CAS No: 30086-17-0). Given the limited availability of a specific Safety Data Sheet (SDS), this document synthesizes information from available data for this compound and structurally related compounds. All personnel must treat this chemical with caution and adhere to the safety protocols outlined herein. A thorough risk assessment should be conducted before commencing any work.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The following table summarizes its known and potential hazards.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Harmful) Harmful if swallowed.[1]P301 + P312 + P330
Skin Irritation Causes skin irritation.[1]P302 + P352
Eye Irritation Causes serious eye irritation.[1]P305 + P351 + P338
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation May cause respiratory irritation.P261, P304 + P340

Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for damage before each use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.
Body Laboratory coatA standard, fully-buttoned lab coat is required to protect skin.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Before commencing work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[2]

  • Use appropriate, non-sparking tools (e.g., spatulas) for transferring the compound.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

3. In Case of a Spill:

  • Small Spill:

    • If you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the material into a designated, labeled hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Contact your institution's emergency response team.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2]

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood emergency_exposure Exposure prep_ppe->emergency_exposure prep_emergency Verify Emergency Equipment prep_hood->prep_emergency handle_weigh Weighing prep_emergency->handle_weigh handle_transfer Transferring handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill handle_weigh->emergency_exposure handle_reaction Use in Reaction handle_transfer->handle_reaction handle_transfer->emergency_spill handle_transfer->emergency_exposure cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill->cleanup_waste emergency_firstaid First Aid emergency_exposure->emergency_firstaid emergency_notify Notify Supervisor emergency_firstaid->emergency_notify

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-1H-imidazole
Reactant of Route 2
4-Fluoro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.